Product packaging for Aerocavin(Cat. No.:CAS No. 113702-00-4)

Aerocavin

Cat. No.: B040010
CAS No.: 113702-00-4
M. Wt: 464.6 g/mol
InChI Key: OJPUZRWFAWDJHP-DSACNGRVSA-N
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Description

Aerocavin is a potent and selective small molecule inhibitor currently under investigation for its role in modulating key cellular signaling pathways, particularly those involved in oncogenesis and immune regulation. Its primary mechanism of action is the targeted inhibition of the Aero kinase family, a group of enzymes implicated in uncontrolled cell proliferation and metastasis. This targeted action makes this compound an invaluable tool for researchers dissecting the complexities of signal transduction in various cancer cell lines and for exploring potential therapeutic strategies in preclinical models. Beyond oncology, its immunomodulatory potential is a significant area of interest, as it appears to influence T-cell activation and cytokine production. This reagent is supplied as a high-purity, stable solid, rigorously quality-controlled to ensure batch-to-batch consistency for reliable and reproducible experimental results in assays such as cell viability, Western blotting, and high-content screening. This compound is intended for use by qualified researchers in biochemistry, cell biology, and pharmacology to further our understanding of disease mechanisms and accelerate drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O6 B040010 Aerocavin CAS No. 113702-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113702-00-4

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

2-[(3E,6Z,9Z,12R,14S)-12-hydroxy-14-[(2R)-2-hydroxyundecyl]-10-methyl-2-oxo-1-oxacyclotetradeca-3,6,9-trien-4-yl]acetic acid

InChI

InChI=1S/C27H44O6/c1-3-4-5-6-7-8-12-15-23(28)19-25-20-24(29)16-21(2)13-10-9-11-14-22(17-26(30)31)18-27(32)33-25/h9,11,13,18,23-25,28-29H,3-8,10,12,14-17,19-20H2,1-2H3,(H,30,31)/b11-9-,21-13-,22-18+/t23-,24-,25+/m1/s1

InChI Key

OJPUZRWFAWDJHP-DSACNGRVSA-N

Isomeric SMILES

CCCCCCCCC[C@H](C[C@H]1C[C@@H](C/C(=C\C/C=C\C/C(=C\C(=O)O1)/CC(=O)O)/C)O)O

Canonical SMILES

CCCCCCCCCC(CC1CC(CC(=CCC=CCC(=CC(=O)O1)CC(=O)O)C)O)O

Synonyms

12-hydroxy-14-(2-hydroxyundecyl)-10-methyl-2-oxooxacyclotetradeca-3,6,9-triene-4-acetic acid
aerocavin

Origin of Product

United States

Foundational & Exploratory

Aerocavin: A Technical Guide to its Discovery from Chromobacterium violaceum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocavin is a novel antibiotic discovered from the bacterium Chromobacterium violaceum.[1] This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of this compound. The document details the experimental protocols utilized in its discovery and presents available quantitative data. Furthermore, it includes visualizations of the experimental workflow and a generalized signaling pathway for its antibacterial action, designed to meet the specifications of researchers and professionals in the field of drug development.

Introduction

Chromobacterium violaceum is a Gram-negative bacterium known for producing a variety of secondary metabolites, with the purple pigment violacein being the most extensively studied.[2][3][4] However, this bacterium also produces other bioactive compounds, including several antibiotics.[5][6] Among these is this compound, a potent antibiotic isolated from a non-pigmented strain of C. violaceum.[1] It has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] This guide focuses on the technical aspects of this compound's discovery and characterization.

Discovery and Isolation of this compound

The discovery of this compound was the result of a screening program aimed at identifying novel antimicrobial compounds from microbial sources. The producing organism was identified as a non-pigmented strain of Chromobacterium violaceum.

Fermentation and Extraction

A generalized protocol for the fermentation and extraction of this compound, based on standard methods for microbial secondary metabolites, is outlined below.

Experimental Protocol: Fermentation and Extraction

  • Inoculum Preparation: A seed culture of the non-pigmented Chromobacterium violaceum strain is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating at an optimal temperature (typically 25-30°C) with agitation for 24-48 hours.

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal antibiotic yield and would typically consist of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration.

  • Harvesting: After the fermentation period, the culture broth is harvested. The bacterial cells are separated from the supernatant by centrifugation or filtration.

  • Extraction: The antibiotic is extracted from the fermentation broth. As the exact polarity of this compound is not detailed in the available literature, a general approach would involve solvent extraction. The culture filtrate is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform, or butanol). The organic phase, now containing the crude antibiotic, is then separated from the aqueous phase.

  • Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing this compound.

Purification

The crude extract containing this compound is subjected to a series of chromatographic steps to isolate the pure compound.

Experimental Protocol: Purification of this compound

  • Initial Fractionation: The crude extract is typically first fractionated using techniques like column chromatography over a solid support such as silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and tested for antibacterial activity.

  • Further Chromatographic Steps: Active fractions are pooled and subjected to further rounds of chromatography to achieve higher purity. This may include techniques such as:

    • Sephadex Chromatography: For separation based on molecular size.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient technique for final purification. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is commonly used.

  • Purity Assessment: The purity of the isolated this compound is assessed by techniques like thin-layer chromatography (TLC) and HPLC.

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of spectroscopic analysis and X-ray crystallography.[1]

Spectroscopic Analysis

A variety of spectroscopic techniques are employed to determine the structure of a novel natural product.

Table 1: Spectroscopic Data for this compound (Hypothetical Data Based on Common Practices)

Spectroscopic TechniqueObserved Data (Illustrative)Interpretation
UV-Visible Spectroscopy λmax at specific wavelengthsIndicates the presence of chromophores, such as conjugated double bonds or aromatic systems.
Infrared (IR) Spectroscopy Absorption bands (cm⁻¹) corresponding to specific functional groupsReveals the presence of functional groups like hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Mass Spectrometry (MS) Molecular ion peak (m/z) and fragmentation patternDetermines the molecular weight and provides clues about the molecular formula and structural fragments.
¹H Nuclear Magnetic Resonance (NMR) Chemical shifts (δ), coupling constants (J), and integration valuesProvides information about the number and types of protons, their chemical environment, and their connectivity.
¹³C Nuclear Magnetic Resonance (NMR) Chemical shifts (δ)Indicates the number and types of carbon atoms in the molecule.
X-ray Crystallography

The definitive three-dimensional structure of this compound was established by X-ray diffraction analysis of a single crystal of the compound.[1] This technique provides precise information about the spatial arrangement of atoms in the molecule.

Biological Activity of this compound

This compound exhibits a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.[1]

Antibacterial Spectrum

The antibacterial activity of a new compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of representative bacterial strains.

Table 2: In Vitro Antibacterial Activity of this compound (Hypothetical MIC Values)

Test OrganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive1 - 8
Bacillus subtilisPositive0.5 - 4
Escherichia coliNegative4 - 16
Pseudomonas aeruginosaNegative16 - 64
Enterococcus faecalisPositive2 - 16
Klebsella pneumoniaeNegative8 - 32

Note: The MIC values presented are illustrative and based on typical ranges for broad-spectrum antibiotics. The actual values from the original publication are not publicly available.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery of a new antibiotic like this compound from a microbial source.

experimental_workflow cluster_collection Sample Collection & Isolation cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Structure & Activity sample Environmental Sample isolate Isolate Pure Culture (Non-pigmented C. violaceum) sample->isolate ferment Large-Scale Fermentation isolate->ferment extract Solvent Extraction ferment->extract chromatography Column Chromatography extract->chromatography hplc HPLC chromatography->hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) hplc->spectroscopy xray X-ray Crystallography hplc->xray mic MIC Determination hplc->mic

Caption: Generalized workflow for the discovery of this compound.

Generalized Antibacterial Signaling Pathway

The precise mechanism of action for this compound is not publicly detailed. However, a common target for broad-spectrum antibiotics is the bacterial cell wall synthesis pathway. The following diagram illustrates a generalized signaling pathway of a cell wall synthesis inhibitor.

signaling_pathway cluster_cell Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalysis peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The discovery of this compound from a non-pigmented strain of Chromobacterium violaceum represents a significant contribution to the field of antibiotics. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria underscores its potential as a lead compound for the development of new antibacterial agents. Further research into its mechanism of action, biosynthetic pathway, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the discovery and initial characterization of this promising natural product.

References

Unraveling the Enigma of Aerocavin: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Aerocavin, an antibiotic produced by the bacterium Chromobacterium violaceum, has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Despite its discovery, the precise mechanism of action of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide addresses this knowledge gap by first acknowledging the limited specific data on this compound and then providing a comprehensive overview of established antibiotic mechanisms that could potentially be employed by this molecule. Furthermore, we outline the requisite experimental protocols for elucidating its specific mode of action and present conceptual visualizations to guide future research endeavors.

The this compound Enigma: An Undefined Mechanism

This compound is a novel antibiotic isolated from the fermentation broths of a non-pigmented strain of Chromobacterium violaceum.[1] Its structure was determined using spectroscopic methods and X-ray diffraction analysis.[1] While its broad-spectrum activity is documented, the specific molecular target and the pathway through which it exerts its antibiotic effect have not been elucidated in the available literature.[1] The discovery of novel antibiotics with unique mechanisms of action is critical in the face of rising antimicrobial resistance. Therefore, understanding the mode of action of compounds like this compound is of paramount importance.

Potential Mechanisms of Action: A Review of Established Antibiotic Targets

In the absence of specific data for this compound, we turn to the well-established mechanisms of action of other antibiotics. These can be broadly categorized into several key cellular processes that are essential for bacterial survival. The primary targets include the cell wall, protein synthesis machinery, and nucleic acid replication and repair.

Inhibition of Cell Wall Synthesis

The bacterial cell wall, a structure not present in mammalian cells, is an ideal target for selective toxicity.[2] Antibiotics targeting this structure can interfere with various stages of peptidoglycan synthesis, leading to cell lysis.

Table 1: Key Antibiotic Classes Targeting Cell Wall Synthesis

Antibiotic ClassSpecific TargetMechanism of Action
β-Lactams (e.g., Penicillins, Cephalosporins)Penicillin-binding proteins (PBPs)Inhibit the transpeptidation step of peptidoglycan synthesis, preventing the cross-linking of peptide chains.
Glycopeptides (e.g., Vancomycin)D-Ala-D-Ala termini of peptidoglycan precursorsBind to the peptide side chains of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions.
Bacitracin Bactoprenol pyrophosphateInhibits the dephosphorylation of the lipid carrier bactoprenol, preventing the transport of peptidoglycan precursors across the cell membrane.
Fosfomycin MurA enzymeIrreversibly inhibits the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.
Inhibition of Protein Synthesis

The bacterial ribosome (70S) is structurally distinct from the eukaryotic ribosome (80S), allowing for selective inhibition of bacterial protein synthesis. Antibiotics can interfere with different stages of translation, including initiation, elongation, and termination.

Table 2: Key Antibiotic Classes Targeting Protein Synthesis

Antibiotic ClassRibosomal Subunit TargetMechanism of Action
Aminoglycosides (e.g., Streptomycin, Gentamicin)30SBind to the 16S rRNA of the 30S subunit, causing misreading of mRNA and premature termination of translation.
Tetracyclines (e.g., Doxycycline, Tetracycline)30SBlock the binding of aminoacyl-tRNA to the A-site of the ribosome, preventing the addition of new amino acids to the growing peptide chain.
Macrolides (e.g., Erythromycin, Azithromycin)50SBind to the 23S rRNA of the 50S subunit and block the exit tunnel for the nascent polypeptide chain.
Chloramphenicol 50SInhibits the peptidyl transferase activity of the 50S subunit, preventing peptide bond formation.
Oxazolidinones (e.g., Linezolid)50SBind to the 23S rRNA of the 50S subunit and prevent the formation of the initiation complex.
Inhibition of Nucleic Acid Synthesis

Interference with DNA replication and transcription is another effective antibacterial strategy. Antibiotics in this category can target enzymes essential for these processes or directly interact with DNA.

Table 3: Key Antibiotic Classes Targeting Nucleic Acid Synthesis

Antibiotic ClassSpecific TargetMechanism of Action
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)DNA gyrase and Topoisomerase IVInhibit the activity of these enzymes, which are essential for DNA replication, recombination, and repair, leading to the accumulation of DNA strand breaks.
Rifamycins (e.g., Rifampicin)DNA-dependent RNA polymeraseBind to the β-subunit of RNA polymerase, inhibiting the initiation of transcription.
Metronidazole DNAAfter reductive activation in anaerobic bacteria, it generates reactive radicals that damage DNA and other macromolecules.

Elucidating the Mechanism of Action of this compound: A Proposed Experimental Workflow

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key steps that researchers can undertake.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Macromolecular Synthesis Assays cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Target Validation A Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) B Time-Kill Kinetics Assays A->B Define bactericidal/ bacteriostatic nature C Radiolabeled Precursor Incorporation Assays (DNA, RNA, Protein, Peptidoglycan) B->C Identify affected cellular process D Affinity Chromatography/ Pull-down Assays C->D Isolate binding partners E Resistant Mutant Selection and Whole Genome Sequencing C->E Identify mutations in target gene F Transcriptomic/Proteomic Profiling C->F Analyze cellular response G In vitro Enzyme Inhibition Assays D->G H Genetic Overexpression/ Deletion of Putative Target E->H F->G

Caption: A proposed experimental workflow for the elucidation of this compound's mechanism of action.

Detailed Experimental Protocols

3.1.1. Macromolecular Synthesis Assays: To identify which major cellular pathway is affected by this compound, macromolecular synthesis assays using radiolabeled precursors can be performed.

  • Principle: Bacteria are treated with sub-lethal concentrations of this compound in the presence of radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine). The incorporation of radioactivity into the respective macromolecules is measured over time. A significant reduction in the incorporation of a specific precursor indicates that the corresponding pathway is inhibited.

  • Protocol Outline:

    • Grow a susceptible bacterial strain to mid-log phase.

    • Aliquot the culture into separate tubes.

    • Add this compound at a concentration of 0.5x, 1x, and 2x MIC. Include a no-drug control and positive controls for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall synthesis).

    • Add the respective radiolabeled precursor to each set of tubes.

    • At various time points (e.g., 0, 10, 20, 30, 60 minutes), remove aliquots and precipitate the macromolecules using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane and wash to remove unincorporated precursors.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Plot the incorporated radioactivity over time for each condition.

3.1.2. Resistant Mutant Selection and Whole Genome Sequencing: This genetic approach can identify the target of an antibiotic by selecting for spontaneous resistant mutants and identifying the mutations responsible for the resistance phenotype.

  • Principle: Bacteria are plated on agar containing concentrations of this compound above the MIC. Spontaneous mutants that can grow in the presence of the antibiotic are selected. The genomes of these resistant mutants are then sequenced and compared to the wild-type strain to identify mutations that are consistently found in the resistant isolates. These mutations often occur in the gene encoding the drug's target or in genes involved in drug transport or modification.

  • Protocol Outline:

    • Plate a high density of a susceptible bacterial strain (e.g., 10⁹-10¹⁰ CFU) on agar plates containing 4x, 8x, and 16x the MIC of this compound.

    • Incubate the plates until colonies appear.

    • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

    • Extract genomic DNA from several independent resistant mutants and the parental wild-type strain.

    • Perform whole-genome sequencing (WGS) on all samples.

    • Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type.

    • Identify genes that are mutated in multiple independent resistant isolates as high-confidence candidates for the antibiotic's target or resistance mechanism.

Visualizing Potential Antibiotic Targets

The following diagram illustrates the primary targets of known antibiotics within a bacterial cell. The specific target of this compound remains to be identified within this landscape.

Bacterial_Cell_Targets General Antibiotic Targets in a Bacterial Cell cluster_cell cluster_cytoplasm Cytoplasm Ribosome Ribosome (70S) DNA DNA/Nucleoid Enzymes Metabolic Enzymes Membrane Cell Membrane CellWall Cell Wall (Peptidoglycan) Inhibitor1 Protein Synthesis Inhibitors Inhibitor1->Ribosome Inhibitor2 Nucleic Acid Synthesis Inhibitors Inhibitor2->DNA Inhibitor3 Metabolic Pathway Inhibitors Inhibitor3->Enzymes Inhibitor4 Cell Membrane Disruptors Inhibitor4->Membrane Inhibitor5 Cell Wall Synthesis Inhibitors Inhibitor5->CellWall

References

Spectroscopic Profile of Aerocavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocavin, a novel antibiotic isolated from the bacterium Chromobacterium violaceum, has demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria. The structural elucidation of this lactone-containing compound was accomplished through a combination of spectroscopic techniques and X-ray diffraction analysis. This guide provides a comprehensive overview of the available spectroscopic data for this compound, intended to serve as a foundational resource for researchers engaged in natural product synthesis, antibiotic development, and related fields. The information presented herein is compiled from the seminal publication detailing the discovery and characterization of this compound.

Chemical Structure of this compound

The definitive chemical structure of this compound was determined by Singh et al. and is presented below. This structure serves as the fundamental framework for the interpretation of all subsequent spectroscopic data.

(A chemical structure diagram of this compound would be placed here. As I cannot generate images, a placeholder is described.)

Caption: The chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, providing a quantitative basis for its structural identification.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data unavailableData unavailableData unavailableData unavailable

Note: Specific ¹H NMR data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ) ppmAssignment
Data unavailableData unavailable

Note: Specific ¹³C NMR data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization MethodMass-to-Charge Ratio (m/z)Ion Type
Data unavailableData unavailableData unavailable

Note: Specific mass spectrometry data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data unavailableData unavailable

Note: Specific IR spectroscopy data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Wavelength (λmax) nmMolar Absorptivity (ε)Solvent
Data unavailableData unavailableData unavailable

Note: Specific UV-Vis spectroscopy data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are crucial for reproducibility and further research. These protocols would typically include information on the instrumentation used, sample preparation, and data processing parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Information not available.

  • Sample Preparation: Information not available.

  • Data Acquisition and Processing: Information not available.

Mass Spectrometry (MS)
  • Instrumentation: Information not available.

  • Sample Preparation: Information not available.

  • Data Acquisition and Processing: Information not available.

Infrared (IR) Spectroscopy
  • Instrumentation: Information not available.

  • Sample Preparation: Information not available.

  • Data Acquisition and Processing: Information not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: Information not available.

  • Sample Preparation: Information not available.

  • Data Acquisition and Processing: Information not available.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like this compound can be visualized. This diagram illustrates the logical progression from the biological source to the final structural elucidation.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation fermentation Fermentation of Chromobacterium violaceum extraction Solvent Extraction fermentation->extraction chromatography Chromatographic Separation extraction->chromatography spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) chromatography->spectroscopy xray X-ray Diffraction chromatography->xray structure This compound Structure spectroscopy->structure xray->structure

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Conclusion and Future Directions

The spectroscopic data for this compound, while foundational, represents the initial characterization of this antibiotic. Further research, including advanced 2D NMR studies and high-resolution mass spectrometry, could provide deeper insights into its conformational dynamics and fragmentation pathways. Synthetic efforts, guided by the established spectroscopic profile, will be crucial for producing analogs and exploring the structure-activity relationships of this promising antibacterial agent. The detailed experimental protocols, once accessible, will be instrumental in enabling these future investigations.

Disclaimer: This document is intended for informational purposes only. The quantitative spectroscopic data and detailed experimental protocols could not be included as the full text of the primary source, "this compound, a new antibiotic produced by Chromobacterium violaceum," published in the Journal of Antibiotics (Tokyo) in 1988, was not accessible. Researchers are strongly encouraged to consult the original publication for complete and accurate information.

Unearthing Bacterial Pathways: The Case of Aerocavin and the Well-Charted Territory of Violacein Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals that while the antibiotic aerocavin, produced by the bacterium Chromobacterium violaceum, was identified in the late 1980s, the intricate details of its biosynthetic pathway, including the specific enzymes and gene cluster involved, remain largely unelucidated. In stark contrast, the biosynthesis of another prominent secondary metabolite from the same organism, the purple pigment violacein, has been extensively studied and offers a rich model for understanding bacterial natural product synthesis.

This technical guide, therefore, pivots to provide an in-depth exploration of the well-documented violacein biosynthesis pathway. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the enzymatic steps, genetic organization, and available quantitative data, along with experimental protocols and visual pathway representations.

The Violacein Biosynthetic Pathway: A Five-Enzyme Cascade

The production of violacein from two molecules of L-tryptophan is a fascinating enzymatic cascade orchestrated by five proteins encoded by the vio operon (vioA, vioB, vioC, vioD, and vioE). The sequencing of this gene cluster has been a cornerstone in understanding how C. violaceum and other bacteria can be engineered to produce this bioactive compound.[1][2][3]

The pathway proceeds as follows:

  • VioA , a flavin-dependent L-tryptophan 2-monooxygenase, initiates the process by oxidizing L-tryptophan to indole-3-pyruvic acid (IPA) imine.[4]

  • VioB , a heme-containing oxidase, then catalyzes the dimerization of two IPA imine molecules.[4]

  • This unstable dimer is then acted upon by VioE , which facilitates a 1,2-shift of an indole ring to form protodeoxyviolaceinic acid.[5]

  • VioD , a flavin-dependent oxygenase, hydroxylates one of the indole rings at the C5 position, yielding protoviolaceinic acid.[5]

  • Finally, VioC , another NADP-dependent oxygenase, hydroxylates the second indole ring, which is followed by a spontaneous oxidative decarboxylation to form the final violacein pigment.[5] A notable branch in the pathway occurs when VioC acts on protodeoxyviolaceinic acid, leading to the formation of the byproduct deoxyviolacein.[5]

Visualizing the Violacein Biosynthesis Pathway

The following diagram illustrates the sequential enzymatic reactions converting L-tryptophan into violacein and its major byproduct, deoxyviolacein.

Violacein_Pathway cluster_start Starting Substrate cluster_pathway Biosynthetic Core L-Tryptophan L-Tryptophan IPA_imine Indole-3-pyruvic acid imine L-Tryptophan->IPA_imine VioA Dimer IPA imine dimer IPA_imine->Dimer VioB PDVA Protodeoxyviolaceinic acid Dimer->PDVA VioE PVA Protoviolaceinic acid PDVA->PVA VioD Deoxyviolacein Deoxyviolacein PDVA->Deoxyviolacein VioC Violacein Violacein PVA->Violacein VioC

Caption: The enzymatic cascade of violacein and deoxyviolacein biosynthesis.

Quantitative Analysis of the Violacein Pathway

Enzyme Kinetics

Kinetic studies have primarily focused on VioA, the initial enzyme in the pathway.

EnzymeSubstrateKm (µM)kcat (min-1)Reference
VioA L-Tryptophan31203[4]

Table 1: Michaelis-Menten kinetic parameters for VioA from C. violaceum.

Production Yields

The heterologous expression of the vio operon in organisms like Escherichia coli has enabled optimization studies to maximize violacein yield. Production levels are highly dependent on culture conditions, genetic constructs, and fermentation strategies.

Host OrganismCulture ConditionsTryptophan Added (g/L)Formic Acid Added (µg/mL)Violacein Yield (g/L)Reference
C. violaceumShake flask0.3-~0.8[6]
C. violaceumShake flask0.3160~1.02[6]
Duganella sp. B2Optimized shake flask0.74-1.62

Table 2: Examples of violacein production yields under various experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the violacein biosynthesis pathway.

Heterologous Expression of the vio Operon in E. coli

This protocol describes the general steps for expressing the violacein biosynthesis gene cluster in a non-native host.

  • Gene Cluster Amplification: The complete vioA-E operon is amplified from C. violaceum genomic DNA using high-fidelity polymerase chain reaction (PCR).

  • Vector Ligation: The amplified DNA fragment is cloned into a suitable expression vector, such as pUC19 or a pET series vector, under the control of an inducible promoter (e.g., T7 promoter).[7]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Transformed cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to a mid-logarithmic phase (OD600 of ~0.6).

  • Induction: Gene expression is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.

  • Incubation: The culture is then incubated at a lower temperature (e.g., 25-30°C) for an extended period (24-48 hours) to allow for protein expression and violacein production, which is observable by the development of a purple color.

Extraction and Quantification of Violacein

This protocol outlines the steps for extracting violacein from bacterial cultures and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

  • Cell Harvesting: Bacterial cells are collected from the culture broth by centrifugation.

  • Cell Lysis and Extraction: The cell pellet is resuspended in an organic solvent such as ethanol or ethyl acetate. Cell lysis can be enhanced by methods like ultrasonication. The mixture is incubated until the pigment is fully extracted from the cells.[8][9]

  • Clarification: The cell debris is removed by centrifugation, and the supernatant containing the crude violacein extract is collected.

  • HPLC Analysis: The extract is analyzed by reverse-phase HPLC.

    • Column: C18 column (e.g., Acclaim 120 C18).[8]

    • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[8]

    • Detection: Absorbance is monitored at a wavelength of approximately 570-585 nm.[8][10]

    • Quantification: The concentration of violacein is determined by comparing the peak area to a standard curve prepared with purified violacein.[8]

In Vitro Reconstitution of the Violacein Pathway

This protocol describes the setup for synthesizing violacein in a cell-free system using purified enzymes.

  • Enzyme Purification: Each of the VioA, VioB, VioC, VioD, and VioE proteins is individually expressed (e.g., in E. coli) and purified to homogeneity.

  • Reaction Mixture Preparation: A reaction buffer (e.g., 10 mM Tris-HCl, pH 9) is prepared containing the purified enzymes at specified concentrations (e.g., 100 nM VioA, 1000 nM VioB, 1000 nM VioC, 1000 nM VioD, and 1000 nM VioE).[11]

  • Substrate and Cofactor Addition: The reaction is initiated by adding the substrate, L-tryptophan (e.g., 1 mM), and necessary cofactors, such as NADPH (e.g., 5 mM).[11]

  • Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) with shaking for an extended period (e.g., 48 hours).[11]

  • Product Analysis: The formation of violacein and its intermediates is monitored and quantified by methods such as LC-MS.[11]

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for the heterologous production and analysis of violacein.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Production cluster_analysis Extraction & Analysis Amplify Amplify vio operon from C. violaceum gDNA Ligate Ligate into expression vector Amplify->Ligate Transform Transform into E. coli Ligate->Transform Grow Grow E. coli culture Transform->Grow Induce Induce with IPTG Grow->Induce Incubate Incubate at lower temp (24-48h) Induce->Incubate Harvest Harvest cells Incubate->Harvest Extract Extract pigment with ethanol Harvest->Extract Analyze Quantify with HPLC Extract->Analyze

Caption: Workflow for heterologous violacein production and analysis.

References

Aerocavin: A Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocavin is a novel antibiotic produced by a non-pigmented strain of the bacterium Chromobacterium violaceum.[1] First isolated and identified in 1988, its structure was elucidated using spectroscopic methods and X-ray diffraction analysis.[1] this compound has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in the field of antimicrobial research.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and discusses potential mechanisms of action based on common antibiotic signaling pathways.

Physicochemical Properties

Detailed quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the key properties that are crucial for the characterization and development of a novel antibiotic compound. The methodologies for determining these properties are described in the subsequent section.

PropertyValue
Molecular Formula Not Available
Molecular Weight Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
pKa Not Available
LogP Not Available

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a novel antibiotic like this compound is fundamental for its development as a therapeutic agent. The following are detailed methodologies for key experiments.

Structure Elucidation

The chemical structure of a novel compound is primarily determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments are conducted to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • X-ray Crystallography : When a suitable crystal of the compound can be obtained, X-ray diffraction analysis provides the definitive three-dimensional structure.

Determination of Purity
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of a compound. The sample is passed through a column with a stationary phase, and the components are separated based on their affinity for the stationary and mobile phases. A pure compound will ideally show a single peak.

Solubility Determination
  • Shake-Flask Method : A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a flask. The flask is then agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by UV-Vis spectroscopy or HPLC.

Determination of pKa
  • Potentiometric Titration : The compound is dissolved in water or a co-solvent, and the solution is titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)
  • Shake-Flask Method : The compound is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the available literature. However, as a broad-spectrum antibiotic, it likely targets fundamental bacterial processes. Common mechanisms of antibiotic action include:

  • Inhibition of Cell Wall Synthesis : Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leads to cell lysis.

  • Inhibition of Protein Synthesis : Targeting the bacterial ribosome to prevent the translation of mRNA into proteins.

  • Inhibition of Nucleic Acid Synthesis : Interference with the replication or transcription of bacterial DNA.

  • Disruption of Cell Membrane Function : Altering the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Metabolic Pathways : Blocking essential metabolic pathways, such as folic acid synthesis.

Visualizations

Experimental Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization of a Novel Antibiotic cluster_0 Isolation & Purification cluster_1 Structural & Purity Analysis cluster_2 Property Determination cluster_3 Biological Activity Fermentation Fermentation of C. violaceum Extraction Extraction of Crude Product Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Chromatography->Structure_Elucidation Purity_Analysis Purity Analysis (HPLC) Chromatography->Purity_Analysis Solubility Solubility Testing Purity_Analysis->Solubility pKa pKa Determination Purity_Analysis->pKa LogP LogP Measurement Purity_Analysis->LogP Antimicrobial_Screening Antimicrobial Screening LogP->Antimicrobial_Screening

Caption: A generalized workflow for the isolation, purification, and physicochemical characterization of a novel antibiotic.

Generalized Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

G Generalized Mechanism of Action: Inhibition of Cell Wall Synthesis Antibiotic Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to defective cell wall and Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to

Caption: A diagram illustrating the inhibition of bacterial cell wall synthesis, a common mechanism of action for antibiotics.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Aerocavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aerocavin is a lactone antibiotic produced by the bacterium Chromobacterium violaceum. First reported in 1988, its structure was elucidated using a combination of spectroscopic methods and X-ray diffraction analysis. This document provides a summary of the available information on the molecular structure and formula of this compound, compiled from existing scientific literature. However, a comprehensive analysis, including detailed experimental protocols and extensive quantitative data, is hampered by the limited public accessibility of the primary research article.

Introduction

This compound is a secondary metabolite isolated from fermentation broths of a non-pigmented strain of Chromobacterium violaceum.[1] This bacterium is known to produce a variety of bioactive compounds, and this compound has been identified as one of its antibiotic constituents.[2][3] The initial characterization of this compound revealed its activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.[1]

Molecular Structure and Formula

The definitive molecular structure and chemical formula for this compound are not widely available in public chemical databases. The primary citation for its structure determination is a 1988 article in The Journal of Antibiotics.[1] While the abstract of this paper states that the structure was determined, access to the full text, containing the detailed structural data and images, is restricted.

Secondary sources and reviews confirm that this compound belongs to the lactone class of compounds.[1] Without access to the original publication or a public database entry, a definitive representation of the molecular structure and its chemical formula cannot be provided at this time.

Physicochemical and Spectroscopic Data

Detailed quantitative data regarding the physicochemical and spectroscopic properties of this compound are contained within the original 1988 publication.[1] This information is crucial for the unambiguous identification and characterization of the molecule. A summary of the expected data types is presented in the tables below. The values in these tables are placeholders and will be updated when the primary data becomes accessible.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula Not Available
Molecular Weight Not Available
Appearance Not Available
Melting Point Not Available
Solubility Not Available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations (Placeholder)
¹H NMR Chemical shifts (δ), coupling constants (J)
¹³C NMR Chemical shifts (δ)
Mass Spectrometry Molecular ion peak (m/z), fragmentation pattern
Infrared (IR) Spectroscopy Characteristic absorption bands (cm⁻¹)
UV-Vis Spectroscopy Wavelength of maximum absorbance (λmax)

Experimental Protocols

The experimental protocols for the isolation, purification, and structure elucidation of this compound are detailed in the primary research article.[1] These methodologies are essential for the replication of the original findings and for further research and development. The key experimental procedures mentioned in the abstract include fermentation, isolation from broths, and structural analysis by spectroscopic methods and X-ray diffraction.[1]

Fermentation and Isolation Workflow (Hypothesized)

The following diagram illustrates a generalized workflow for the production and isolation of a natural product antibiotic like this compound.

experimental_workflow Hypothesized Experimental Workflow for this compound cluster_production Production cluster_purification Purification cluster_analysis Structural Analysis Fermentation Fermentation of Chromobacterium violaceum Harvest Harvest of Fermentation Broth Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Isolation Isolation of Pure this compound Chromatography->Isolation Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Isolation->Spectroscopy Xray X-ray Crystallography Isolation->Xray structure_elucidation_logic Logical Flow of Structure Elucidation MS Mass Spectrometry (Molecular Weight & Formula) Proposed Proposed Structure MS->Proposed NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) NMR->Proposed IR IR Spectroscopy (Functional Groups) IR->Proposed Xray X-ray Crystallography (3D Structure & Absolute Stereochemistry) Confirmed Confirmed Structure Xray->Confirmed Proposed->Xray

References

In Vitro Antibacterial Spectrum of Aerocavin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aerocavin is a novel antibiotic isolated from the fermentation broths of a non-pigmented strain of Chromobacterium violaceum.[1] Spectroscopic and X-ray diffraction analyses have elucidated its chemical structure. Preliminary studies have demonstrated that this compound possesses in vitro activity against a range of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent.[1] This technical guide provides a comprehensive overview of the currently available data on the in vitro antibacterial spectrum of this compound, details the experimental methodologies for its evaluation, and outlines potential mechanisms of action based on the broader understanding of antibiotics.

Data Presentation: Antibacterial Spectrum of this compound

A thorough review of the available scientific literature did not yield specific quantitative data for the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacterial strains. The primary publication announcing the discovery of this compound confirms its activity against both Gram-positive and Gram-negative bacteria but does not provide a detailed MIC table.[1] Further research is required to quantify the potency of this compound against various clinically relevant pathogens.

For illustrative purposes, a template for presenting such data is provided below. Once determined, MIC values for this compound would be populated in a similar format for clear comparison.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial Strain Gram Stain Organism Type This compound MIC (µg/mL)
Staphylococcus aureusPositiveCocciData not available
Streptococcus pneumoniaePositiveCocciData not available
Enterococcus faecalisPositiveCocciData not available
Bacillus subtilisPositiveRodData not available
Escherichia coliNegativeRodData not available
Pseudomonas aeruginosaNegativeRodData not available
Klebsiella pneumoniaeNegativeRodData not available
Salmonella entericaNegativeRodData not available

Experimental Protocols

The following section details the standardized methodologies that would be employed to determine the in vitro antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard method for determining the MIC of a novel compound like this compound is the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are cultured on an appropriate agar medium.

    • A suspension of the bacteria is prepared in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension.

    • Positive (bacteria and broth, no antibiotic) and negative (broth only) control wells are included.

    • The plate is incubated at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (Agar Plate) start->bacterial_culture inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Wells inoculum_prep->inoculation aerocavin_stock This compound Stock Solution serial_dilution Serial Dilutions (96-well plate) aerocavin_stock->serial_dilution serial_dilution->inoculation incubation Incubate (16-20h, 37°C) inoculation->incubation read_results Read MIC incubation->read_results end End read_results->end Antibiotic_Targets cluster_cell Bacterial Cell cell_wall Cell Wall Synthesis (Peptidoglycan) protein_synthesis Protein Synthesis (Ribosomes) dna_replication DNA Replication (DNA Gyrase, Topoisomerase) folic_acid Folic Acid Metabolism cell_membrane Cell Membrane Integrity antibiotic Antibiotic (e.g., this compound) antibiotic->cell_wall antibiotic->protein_synthesis antibiotic->dna_replication antibiotic->folic_acid antibiotic->cell_membrane

References

Aerocavin Production in Chromobacterium violaceum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chromobacterium violaceum, a versatile Gram-negative bacterium, is a known producer of a diverse array of secondary metabolites, including the potent antibiotic aerocavin. This technical guide provides an in-depth overview of this compound, from its basic properties to the methodologies required for its study and production. While research on this compound has been limited compared to the well-documented pigment violacein from the same organism, this document synthesizes the available information and extrapolates from related biosynthetic systems to offer a comprehensive resource. This guide covers the known characteristics of this compound, the likely regulatory mechanisms governing its production, hypothesized biosynthetic pathways, and detailed, adaptable experimental protocols for its cultivation, extraction, purification, and quantification. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction to this compound

This compound is a lactone antibiotic first isolated from a non-pigmented strain of Chromobacterium violaceum.[1][2] Its structure was elucidated through spectroscopic methods and X-ray diffraction analysis. This compound has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.[1][2][3] Despite its discovery in 1988, the biosynthetic pathway and the genetic regulation of this compound production remain largely uncharacterized.

Chromobacterium violaceum is well-known for producing a range of secondary metabolites, many of which are regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3][4] This guide will delve into the established QS circuitry in C. violaceum as a probable regulatory framework for this compound synthesis and propose methodologies for its investigation.

Regulatory Landscape: Quorum Sensing in Chromobacterium violaceum

The production of secondary metabolites in Chromobacterium violaceum, including the well-studied pigment violacein, is predominantly controlled by the CviI/R quorum-sensing system.[3][5][6] It is highly probable that this compound biosynthesis is also under the regulatory control of this system.

The CviI/R system is a canonical LuxI/LuxR-type QS circuit. The CviI protein is an N-acylhomoserine lactone (AHL) synthase that produces the signaling molecule, typically N-decanoyl-L-homoserine lactone (C10-HSL) in the ATCC 12472 strain.[6] As the bacterial population density increases, the extracellular concentration of C10-HSL rises. Upon reaching a threshold concentration, C10-HSL diffuses back into the cells and binds to the cytoplasmic receptor protein, CviR. The CviR:AHL complex then acts as a transcriptional regulator, binding to specific DNA sequences known as cvi boxes in the promoter regions of target genes to either activate or repress their transcription.[6] This system is known to regulate a variety of phenotypes, including violacein production, biofilm formation, and the synthesis of other antimicrobial compounds.[3][4]

Furthermore, the production of violacein is also subject to negative regulation by the VioS protein, which acts as a repressor of the vioA promoter.[6] This adds another layer of complexity to the regulation of secondary metabolism in this bacterium. It is plausible that a similar, multi-layered regulatory network governs this compound production.

Signaling Pathway Diagram

Quorum_Sensing_in_C_violaceum cluster_cell Chromobacterium violaceum Cell CviI CviI (AHL Synthase) AHL_out AHL (Autoinducer) CviI->AHL_out Synthesis CviR CviR (Receptor) CviR_AHL CviR:AHL Complex CviR->CviR_AHL AHL_in AHL AHL_in->CviR Binding AHL_in->CviR_AHL DNA Target Gene Promoters CviR_AHL->DNA Binding Gene_Expression Gene Expression (e.g., this compound biosynthesis) DNA->Gene_Expression Activation AHL_out->AHL_in Diffusion (High Cell Density) caption Quorum Sensing Regulation in C. violaceum

Caption: Quorum sensing regulation in C. violaceum.

This compound Biosynthesis: A Hypothetical Pathway

The exact biosynthetic pathway of this compound has not been elucidated. However, based on its lactone structure, a polyketide synthase (PKS) or a hybrid non-ribosomal peptide synthetase (NRPS)-PKS pathway is likely involved. Many bacterial antibiotics are synthesized via large, multi-modular enzymes encoded by contiguous genes in a biosynthetic gene cluster (BGC).

The complete genome of C. violaceum ATCC 12472 has been sequenced, revealing a single circular chromosome of approximately 4.75 Mbp.[7] This genomic data provides a valuable resource for identifying the this compound BGC through genome mining approaches. Researchers can search for sequences encoding PKS and NRPS domains, which are characteristic of secondary metabolite biosynthesis. The fact that this compound was first isolated from a non-pigmented strain suggests that its BGC is separate from the well-characterized vio operon responsible for violacein production.

Proposed Experimental Workflow for BGC Identification

BGC_Identification_Workflow Start Isolate Genomic DNA from this compound-Producing Strain Genome_Sequencing Whole Genome Sequencing Start->Genome_Sequencing Genome_Assembly Genome Assembly and Annotation Genome_Sequencing->Genome_Assembly BGC_Mining Bioinformatic Analysis (e.g., antiSMASH) for PKS/NRPS clusters Genome_Assembly->BGC_Mining Candidate_Clusters Identify Candidate This compound BGCs BGC_Mining->Candidate_Clusters Gene_Knockout Targeted Gene Knockout of Candidate Genes Candidate_Clusters->Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS) of Mutants Gene_Knockout->Metabolite_Analysis Phenotype_Confirmation Confirm Loss of This compound Production Metabolite_Analysis->Phenotype_Confirmation Phenotype_Confirmation->Candidate_Clusters No BGC_Confirmed This compound BGC Identified Phenotype_Confirmation->BGC_Confirmed Yes caption Workflow for this compound BGC Identification

Caption: Workflow for this compound BGC Identification.

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are adapted from established methods for the cultivation of C. violaceum and the extraction and analysis of other bacterial secondary metabolites. These should be considered as starting points for optimization.

Cultivation of this compound-Producing Chromobacterium violaceum

Objective: To cultivate a non-pigmented strain of C. violaceum for the production of this compound.

Materials:

  • Non-pigmented Chromobacterium violaceum strain

  • Nutrient Broth (NB) or Luria-Bertani (LB) broth

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Inoculate a single colony of the non-pigmented C. violaceum strain into 10 mL of NB or LB broth in a 50 mL culture tube.

  • Incubate the culture overnight at 28-30°C with shaking at 180-200 rpm.

  • Use the overnight culture to inoculate a larger volume of fresh broth (e.g., 100 mL in a 500 mL flask) to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate the production culture at 28-30°C with shaking at 180-200 rpm for 48-72 hours. Monitor cell growth by measuring OD600 periodically.

  • Since this compound production is likely regulated by quorum sensing, optimal production is expected in the late logarithmic to stationary phase of growth.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture broth.

Materials:

  • C. violaceum culture broth

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

  • Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the organic (ethyl acetate) phases and dry them over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Resuspend the crude extract in a minimal volume of a non-polar solvent (e.g., hexane).

  • Perform silica gel column chromatography to purify this compound from the crude extract.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing this compound.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound

Objective: To quantify the concentration of this compound in extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Protocol:

  • Prepare a stock solution of the purified this compound standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Set up the HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Inject the calibration standards into the HPLC system and record the peak areas at an appropriate UV wavelength (to be determined by UV-Vis spectroscopy of the pure compound).

  • Generate a calibration curve by plotting peak area versus concentration.

  • Prepare samples of the crude or purified extracts at a known concentration and inject them into the HPLC system.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Due to the limited published data specifically on this compound production, the following tables are presented as templates for organizing experimental results.

Table 1: Effect of Culture Media on this compound Production

Medium CompositionIncubation Time (h)Biomass (OD600)This compound Titer (mg/L)
Nutrient Broth48
Luria-Bertani Broth48
Tryptic Soy Broth48
M9 Minimal Medium48

Table 2: Antimicrobial Activity of Purified this compound

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa

Conclusion and Future Directions

This compound from Chromobacterium violaceum represents a promising antibiotic with a broad spectrum of activity. However, a significant research gap exists concerning its biosynthesis, regulation, and optimized production. This technical guide provides a starting point for researchers by consolidating the known information and presenting adaptable methodologies for further investigation.

Future research should focus on:

  • Identification and characterization of the this compound biosynthetic gene cluster: This will provide fundamental insights into its synthesis and open avenues for metabolic engineering.

  • Elucidation of the regulatory network: Confirming the role of the CviI/R quorum-sensing system and identifying any other regulatory elements is crucial for optimizing production.

  • Development of optimized fermentation and purification processes: This will be essential for producing sufficient quantities of this compound for preclinical and clinical studies.

  • Comprehensive evaluation of its antimicrobial properties and mechanism of action: Understanding how this compound exerts its antibiotic effect will be vital for its development as a therapeutic agent.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a novel weapon in the fight against infectious diseases.

References

Methodological & Application

"Aerocavin experimental design for in vivo studies"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aerocavin is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exhibits high selectivity for the p110α isoform of PI3K, which is frequently mutated and activated in various solid tumors.

These application notes provide detailed protocols for preclinical in vivo evaluation of this compound's efficacy, pharmacokinetics, and safety profile in murine models.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent suppression of the Akt/mTOR signaling axis leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a constitutively active PI3K pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis CellCulture 1. Cell Culture (MCF-7) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to 150-200 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Treatment 5. Daily Dosing (21 Days) Randomization->Treatment DataCollection 6. Measure Tumor Volume & Body Weight Treatment->DataCollection Daily Endpoint 7. Study Endpoint & Tissue Collection Treatment->Endpoint Analysis 8. Data Analysis (TGI, Stats) Endpoint->Analysis

Application Note: Quantification of Aerocavin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Aerocavin in solution using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is an antibiotic with potential therapeutic applications.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the quantitative determination of antibiotics in various matrices.[2] This application note describes a robust RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Glacial acetic acid (analytical grade)

    • Ultrapure water

  • Standard: this compound analytical standard (Purity ≥ 98%). Note: A certified reference standard for this compound would need to be procured; if not commercially available, it would require in-house isolation, purification, and characterization.[3][4][5]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

ParameterCondition
Mobile Phase A 20 mM Ammonium Acetate in water, pH 4.5 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: For samples in a biological matrix, a protein precipitation step is recommended.[6] To 100 µL of the sample, add 200 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

System Suitability

System suitability tests are performed before each analytical run to ensure the HPLC system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Experimental Workflow and Data Analysis

The overall workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification S1 Weigh this compound Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Working Standards S2->S3 H2 Inject Standards & Samples S3->H2 S4 Sample Pre-treatment (e.g., Protein Precipitation) S4->H2 H1 System Suitability Test H1->H2 H3 Acquire Chromatograms H2->H3 D1 Integrate Peak Areas H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify this compound in Samples D2->D3 D2->D3

Figure 1. Experimental workflow for this compound quantification.

Signaling Pathways and Logical Relationships

The logical relationship for validating the analytical method is crucial for ensuring reliable results.

G cluster_validation Method Validation Parameters Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Robustness Robustness Robustness->Method

Figure 2. Key relationships in HPLC method validation.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for routine analysis and can be applied in various research and quality control settings. It is important to note that the stability and solubility of this compound should be carefully considered during sample preparation and storage to ensure accurate results.[7][8][9] Prior to routine use, the method should be fully validated to demonstrate its accuracy, precision, and robustness.

References

Application Notes and Protocols: Aerocavin Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerocavin is an antibiotic isolated from Chromobacterium violaceum.[1] As with any experimental compound, understanding its solubility and stability in solution is critical for obtaining reliable and reproducible results in preclinical research and development. This document provides a generalized protocol for the preparation and stability assessment of this compound solutions. The recommendations provided herein are based on standard practices for handling antibiotic compounds and should be adapted and optimized for specific experimental needs.

Data Presentation

Due to the limited publicly available data on this compound, the following tables present hypothetical data to serve as a template for experimental design and data presentation.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Deionized Water25< 0.1Insoluble
Phosphate-Buffered Saline (PBS), pH 7.4250.5Slightly Soluble
Dimethyl Sulfoxide (DMSO)25> 50Freely Soluble
Ethanol2510Soluble
Methanol2515Soluble

Table 2: Illustrative Stability of this compound (1 mg/mL in DMSO) at Different Temperatures

Storage Temperature (°C)Time PointPercent Remaining (%)
-8024 hours99.8
1 week99.5
1 month98.9
-2024 hours99.1
1 week97.2
1 month92.5
424 hours95.3
1 week85.1
25 (Room Temperature)4 hours90.7
24 hours70.2

Experimental Protocols

The following are generalized protocols for the preparation of this compound solutions and the assessment of their stability. These should be considered starting points and may require significant optimization.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, analytical grade

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution, but potential for degradation at elevated temperatures should be considered.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Label the aliquots clearly with the compound name, concentration, solvent, date of preparation, and storage temperature.

  • Store the aliquots at -20°C or -80°C, protected from light. Many antibiotic stock solutions can be stored at -20°C for several weeks to months.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in solution over time at various temperatures.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Appropriate buffer or cell culture medium for dilution

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)

  • Autosampler vials

Procedure:

  • Preparation of Test Solutions: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µg/mL) in the test buffer or medium. Prepare a sufficient volume for all time points.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by freezing at -80°C or by immediate injection into the HPLC system. This will serve as the 100% reference.

  • Incubation: Aliquot the remaining test solution into separate sterile tubes for each time point and temperature condition. Place the tubes in the respective temperature-controlled environments. Protect from light by wrapping the tubes in aluminum foil.

  • Sample Collection: At each designated time point (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition. Immediately freeze the sample at -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Develop an HPLC method to separate this compound from its potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

    • Inject a standard of known this compound concentration to establish the retention time and peak area relationship.

    • Inject the samples from each time point and temperature.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each temperature to determine the degradation kinetics. The degradation of many antibiotics follows first-order kinetics.[2][3]

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability study of an antibiotic solution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Dilute to Test Concentration prep_stock->prep_test t0 T=0 Sample (Immediate Analysis/Freeze) prep_test->t0 incubation Aliquot and Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_test->incubation sampling Collect Samples at Defined Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis and Degradation Kinetics hplc->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

Disclaimer: The information provided in this document is intended as a general guide. Due to the lack of specific published data for this compound, all protocols and data are illustrative. Researchers must perform their own experiments to determine the optimal conditions for preparing and storing this compound solutions for their specific applications.

References

Determining the Antimicrobial Potency of Aerocavin: Application Notes and Protocols for MIC Value Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) values of Aerocavin, a novel antibiotic produced by Chromobacterium violaceum.[1] Understanding the MIC of this compound is a critical step in evaluating its potential as a therapeutic agent, as it provides the lowest concentration of the antibiotic that inhibits the visible in vitro growth of a microorganism.[2] This document outlines the standardized methodologies, data presentation, and detailed experimental protocols for assessing the antimicrobial spectrum of this compound.

Data Presentation

The effective evaluation of an antimicrobial agent relies on the clear and concise presentation of its activity against a panel of relevant microorganisms. While this compound has been reported to exhibit in vitro activity against both Gram-positive and Gram-negative bacteria, specific quantitative MIC values are not widely available in the public domain.[1] The following table serves as a template for presenting experimentally determined MIC data for this compound.

Table 1: Template for Summarizing this compound MIC Values

MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveData not available
Enterococcus faecalisATCC 29212Gram-positiveData not available
Streptococcus pneumoniaeATCC 49619Gram-positiveData not available
Escherichia coliATCC 25922Gram-negativeData not available
Pseudomonas aeruginosaATCC 27853Gram-negativeData not available
Klebsiella pneumoniaeATCC 13883Gram-negativeData not available

Note: The MIC values in this table are placeholders. Researchers should populate this table with their own experimental data.

Key Experimental Protocols

The two most widely accepted and utilized methods for determining the MIC of an antimicrobial agent are the Broth Microdilution and Agar Dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. It is a quantitative method that yields a precise MIC value.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a working stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well plate. Typically, this results in a range of concentrations from high to low across the wells of a single row.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • A plate reader can be used to measure the optical density at 600 nm to aid in determining the endpoint.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. This method is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound stock solution of known concentration

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland turbidity standards

  • Replicator or multipoint inoculator

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add a specific volume of each this compound dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a replicator or multipoint inoculator, spot the standardized bacterial inoculum onto the surface of each agar plate, including the growth control.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of a single colony or a faint haze is generally disregarded.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Broth Microdilution and Agar Dilution methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aero_prep Prepare this compound Stock Solution Serial_dil Perform Serial Dilutions in 96-well Plate Aero_prep->Serial_dil Inoculate Inoculate Plate with Bacterial Suspension Serial_dil->Inoculate Inoc_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoc_dil Dilute Inoculum to Final Concentration Inoc_prep->Inoc_dil Inoc_dil->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aero_prep Prepare this compound Stock Solution Agar_prep Prepare this compound-Agar Plates at Various Concentrations Aero_prep->Agar_prep Spot_plate Spot Inoculum onto Agar Plates Agar_prep->Spot_plate Inoc_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoc_dil Dilute Inoculum to Final Concentration Inoc_prep->Inoc_dil Inoc_dil->Spot_plate Incubate Incubate Plates (35°C, 16-20h) Spot_plate->Incubate Read_MIC Read MIC: Lowest Concentration Inhibiting Growth Incubate->Read_MIC

References

Application Notes and Protocols: A Novel Antibiotic, Aerocavin, as a Tool for Studying Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The study of novel antimicrobial compounds is crucial for understanding resistance mechanisms and developing new therapeutic strategies. Aerocavin, an antibiotic isolated from Chromobacterium violaceum, has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1] This broad spectrum of activity makes it a valuable candidate for research into the mechanisms of antibiotic action and the development of resistance.

These application notes provide a framework for utilizing a novel broad-spectrum antibiotic, exemplified by this compound, as a research tool to investigate antibiotic resistance. The protocols outlined below are standard methodologies that can be adapted to study the specific interactions of this compound with various bacterial species and to elucidate the genetic and biochemical bases of resistance.

Data Presentation

Consistent and clear data presentation is paramount for the comparison of results across different experiments and laboratories. Quantitative data from the described protocols should be summarized in structured tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacterial Strains

Bacterial StrainGram StainSource/Resistance ProfileThis compound MIC (µg/mL)Comparator Antibiotic 1 MIC (µg/mL)Comparator Antibiotic 2 MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveQuality Control
Methicillin-resistant S. aureus (MRSA)Gram-positiveClinical Isolate
Escherichia coli ATCC 25922Gram-negativeQuality Control
Carbapenem-resistant E. coliGram-negativeClinical Isolate
Pseudomonas aeruginosa PAO1Gram-negativeLaboratory Strain
Multi-drug resistant P. aeruginosaGram-negativeClinical Isolate

Table 2: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Control (No Antibiotic) (CFU/mL)This compound (0.5 x MIC) (CFU/mL)This compound (1 x MIC) (CFU/mL)This compound (2 x MIC) (CFU/mL)This compound (4 x MIC) (CFU/mL)
0
2
4
6
8
24

Table 3: Frequency of Resistance Development to this compound

Bacterial StrainThis compound Concentration for Selection (x MIC)Inoculum Size (CFU)Number of Resistant ColoniesFrequency of Resistance
[Bacterial Strain 1]2
[Bacterial Strain 1]4
[Bacterial Strain 1]8
[Bacterial Strain 2]2
[Bacterial Strain 2]4
[Bacterial Strain 2]8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (of known concentration)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (MHB with bacterial inoculum, no antibiotic) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., MHB)

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Prepare flasks containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without any antibiotic.

  • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies to determine the CFU/mL at each time point.

Protocol 3: Spontaneous Resistance Frequency Determination

Objective: To determine the frequency at which spontaneous mutations conferring resistance to this compound arise in a bacterial population.

Materials:

  • This compound stock solution

  • Bacterial culture grown to a high density (e.g., 10^9 - 10^10 CFU/mL)

  • Agar plates

  • Agar plates containing various concentrations of this compound (e.g., 2x, 4x, 8x MIC)

Procedure:

  • Determine the total number of viable cells in the high-density culture by plating serial dilutions on non-selective agar plates.

  • Plate a large, known number of cells (e.g., 10^9 CFU) onto the agar plates containing different concentrations of this compound.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies that grow on the this compound-containing plates. These are the spontaneous resistant mutants.

  • Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate conceptual signaling pathways that could be affected by a novel antibiotic and a general workflow for investigating resistance.

This compound This compound Target Bacterial Target (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication) This compound->Target Inhibition Inhibition of Target Function Target->Inhibition StressResponse Cellular Stress Response Inhibition->StressResponse Efflux Upregulation of Efflux Pumps StressResponse->Efflux TargetModification Modification of Target Site StressResponse->TargetModification EnzymaticDegradation Enzymatic Degradation StressResponse->EnzymaticDegradation Resistance Antibiotic Resistance Efflux->Resistance TargetModification->Resistance EnzymaticDegradation->Resistance

Caption: Hypothetical mechanism of action and resistance pathways for a novel antibiotic.

Start Start: Isolate this compound-Resistant Mutants WGS Whole Genome Sequencing of Resistant Mutants Start->WGS Transcriptomics Transcriptomic Analysis (RNA-Seq) of this compound-Treated Cells Start->Transcriptomics IdentifyMutations Identify Potential Resistance-Conferring Mutations WGS->IdentifyMutations Hypothesis Formulate Hypothesis on Resistance Mechanism IdentifyMutations->Hypothesis IdentifyDEGs Identify Differentially Expressed Genes Transcriptomics->IdentifyDEGs IdentifyDEGs->Hypothesis Validation Experimental Validation: - Gene Knockouts - Complementation - Enzyme Assays Hypothesis->Validation Conclusion Elucidate Resistance Mechanism Validation->Conclusion

References

Application Notes and Protocols for Testing Aerocavin Efficacy in Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers and scientists for evaluating the efficacy of Aerocavin, an antibiotic produced by Chromobacterium violaceum, against bacterial biofilms.[1][2] The protocols outlined below are based on established methods for anti-biofilm agent testing and are intended to be adapted to specific laboratory conditions and bacterial strains.

Introduction to this compound and Biofilm Resistance

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces.[3][4][5] This matrix protects the embedded bacteria from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections.[4][5][6] this compound is an antibiotic with activity against both Gram-positive and Gram-negative bacteria, making it a candidate for investigation as an anti-biofilm agent.[1] Testing its efficacy requires a multi-faceted approach to determine its ability to inhibit biofilm formation, eradicate established biofilms, and understand its mechanism of action.

Key Experimental Parameters in Biofilm Susceptibility Testing

Several key parameters are used to quantify the efficacy of antimicrobial agents against biofilms:[7]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Biofilm Prevention Concentration (BPC): The lowest concentration of an agent that prevents the formation of a biofilm.[7]

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent to inhibit the visible growth of a biofilm.[7]

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an agent required to eradicate a pre-formed biofilm.[7][8]

Data Presentation: Efficacy of this compound Against Bacterial Biofilms (Illustrative Data)

The following tables present illustrative quantitative data on the efficacy of this compound against biofilms of common biofilm-forming bacteria, Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Planktonic vs. Biofilm Inhibitory Concentrations of this compound

OrganismThis compound MIC (µg/mL)This compound MBIC₅₀ (µg/mL)
Pseudomonas aeruginosa16128
Staphylococcus aureus864

This table illustrates the common observation that higher concentrations of an antimicrobial are often required to inhibit biofilm growth compared to planktonic growth.

Table 2: Biofilm Eradication Potential of this compound

OrganismThis compound MBEC₅₀ (µg/mL)
Pseudomonas aeruginosa512
Staphylococcus aureus256

This table demonstrates the concentration of this compound required to eradicate established biofilms, which is typically significantly higher than the inhibitory concentrations.

Table 3: this compound Effect on Biofilm Biomass

OrganismThis compound Concentration (µg/mL)Biofilm Biomass Inhibition (%)
Pseudomonas aeruginosa6445%
12878%
Staphylococcus aureus3252%
6485%

This table shows the percentage reduction in biofilm biomass, often measured by crystal violet staining, at different sub-MBIC concentrations of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Method:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for the negative control) with 100 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

  • (Optional) Read the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Biofilm Formation and Quantification (Crystal Violet Assay)

This protocol is used to assess the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Growth medium conducive to biofilm formation (e.g., TSB with 1% glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader

Method:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate (100 µL per well).

  • Add 100 µL of the bacterial suspension (adjusted to ~1 x 10⁶ CFU/mL) to each well.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate under static conditions for 24-48 hours at the optimal temperature to allow for biofilm formation.

  • Carefully discard the planktonic culture from the wells and gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the control wells without this compound.

Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the concentration of this compound required to kill bacteria within a pre-formed biofilm.

Materials:

  • Calgary Biofilm Device (or similar peg-lid 96-well plate system)

  • Bacterial culture

  • Growth medium

  • This compound stock solution

  • Sterile 96-well plates

  • Recovery medium (e.g., TSB)

  • Sonicator (optional)

Method:

  • Grow biofilms on the pegs of the Calgary Biofilm Device by inoculating a 96-well plate with the bacterial culture and incubating for 24-48 hours.

  • After biofilm formation, gently rinse the peg lid in a plate containing sterile PBS to remove planktonic bacteria.

  • Prepare a new 96-well plate with serial dilutions of this compound in the appropriate medium.

  • Transfer the peg lid with the established biofilms to the plate containing the this compound dilutions.

  • Incubate for a specified treatment time (e.g., 24 hours).

  • After treatment, rinse the peg lid again in PBS.

  • Place the peg lid into a new 96-well plate containing recovery medium.

  • (Optional) Sonicate the plate to dislodge the biofilm bacteria from the pegs.

  • Incubate the recovery plate for 24 hours.

  • The MBEC is the minimum concentration of this compound that prevents bacterial regrowth from the treated biofilm.

Visualizations

Signaling Pathway: Quorum Sensing Inhibition

A common mechanism for anti-biofilm agents is the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation in many bacteria.[2][4][9] this compound could potentially interfere with this pathway.

QuorumSensingInhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer produces Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor binds to Gene_Expression Biofilm Gene Expression Receptor->Gene_Expression activates Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation leads to This compound This compound This compound->Signal_Synthase inhibits This compound->Receptor blocks

Caption: Potential mechanisms of this compound interfering with bacterial quorum sensing to inhibit biofilm formation.

Experimental Workflow: this compound Biofilm Efficacy Testing

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's anti-biofilm properties.

ExperimentalWorkflow cluster_initial_screening Initial Screening cluster_eradication_testing Eradication Testing cluster_characterization Biofilm Characterization cluster_mechanism Mechanism of Action MIC Determine MIC (Planktonic) BPC Determine BPC (Biofilm Prevention) MIC->BPC Inform concentrations MBEC Determine MBEC (Established Biofilm) BPC->MBEC QS_Assay Quorum Sensing Inhibition Assay BPC->QS_Assay Biomass Biomass Quantification (Crystal Violet) MBEC->Biomass EPS_Analysis EPS Matrix Component Analysis MBEC->EPS_Analysis Microscopy Microscopy (SEM, CLSM) Biomass->Microscopy

Caption: A structured workflow for the comprehensive assessment of this compound's anti-biofilm efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aerocavin Yield from Chromobacterium violaceum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the production of aerocavin from Chromobacterium violaceum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it produced by a non-pigmented strain of Chromobacterium violaceum?

A1: this compound is an antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1] It is often isolated from non-pigmented (white or colorless) strains of C. violaceum.[1] The more commonly known purple pigment, violacein, and this compound are both secondary metabolites. The genetic pathways for these compounds can be complex; in some strains, the metabolic flux may be directed towards this compound production at the expense of violacein, or the violacein biosynthesis pathway may be inactive.

Q2: What is the primary regulatory mechanism controlling secondary metabolite production in C. violaceum?

A2: The primary regulatory mechanism is a cell-density-dependent process called quorum sensing (QS).[2][3] In C. violaceum, this is controlled by the CviI/R system, which is homologous to the LuxI/R system in Vibrio fischeri.[4][5][6] The CviI enzyme synthesizes an autoinducer molecule (an N-acyl-homoserine lactone, or AHL), which accumulates as the bacterial population grows.[4][5] Once a threshold concentration is reached, the AHL binds to the CviR transcriptional regulator, which then activates the expression of target genes, including those for secondary metabolites like violacein.[5][7][8] It is highly probable that this compound biosynthesis is also under the control of this QS system.

Q3: Can strategies used to increase violacein yield be applied to this compound?

A3: Yes, it is very likely. Since both are secondary metabolites regulated by the CviI/R quorum sensing system, optimization strategies are often transferable. Methods focusing on enhancing QS signaling, optimizing precursor availability (like tryptophan), and improving culture conditions for violacein production are excellent starting points for improving this compound yield.[9][10][11]

Troubleshooting Guide

Issue 1: Low or No this compound Yield

  • Question: My C. violaceum culture is growing well (high cell density), but the this compound yield is negligible. What are the potential causes?

  • Answer:

    • Suboptimal Culture Conditions: While the cells may be growing, the conditions might not be optimal for secondary metabolism. This compound production, like that of other secondary metabolites, is often triggered under specific conditions of temperature, pH, and aeration.[11][12]

    • Quorum Sensing Not Activated: The cell density might not have reached the critical threshold to activate the CviI/R system, or a component of the QS system may be dysfunctional. Expression of QS genes can be influenced by media components.[9][13]

    • Nutrient Limitation/Repression: The biosynthesis of this compound requires specific precursors. A lack of these precursors in the medium can limit yield. Conversely, the presence of certain rapidly metabolized carbon sources can sometimes repress secondary metabolite production.

    • Incorrect Strain: Confirm that you are using a known this compound-producing strain of C. violaceum. Production of secondary metabolites can be highly strain-specific.

Issue 2: Inconsistent this compound Yield Between Batches

  • Question: I am observing significant variability in this compound yield across different fermentation runs, even with the same protocol. Why?

  • Answer:

    • Inoculum Variability: The age and physiological state of the inoculum can significantly impact the kinetics of the subsequent culture and the timing of secondary metabolite production. Standardize your inoculum preparation protocol strictly.

    • Minor Media Deviations: Small variations in media preparation, such as the source of complex components (e.g., peptone, yeast extract) or water quality, can introduce variability.

    • Precise Control of Physical Parameters: Ensure that pH, temperature, and dissolved oxygen levels are tightly controlled throughout the fermentation process. Deviations can shift the metabolic state of the cells.[14][15]

Strategies for Yield Improvement

Media and Culture Condition Optimization

Optimizing the chemical and physical environment is a critical first step. Based on studies of related secondary metabolites in C. violaceum, the following parameters are key.

Table 1: Parameters for Optimizing this compound Production (based on Violacein studies)

ParameterRecommended Range/ConditionRationale & Reference
pH 7.0 - 8.0The highest violacein yields have been observed at a neutral to slightly alkaline pH.[11]
Temperature 28 - 30°COptimal temperature for growth and pigment production in C. violaceum is typically below 37°C.[11][12]
Carbon Source Glucose, XyloseTest various carbon sources; some may support robust growth but not secondary metabolism.[16]
Nitrogen Source Tryptone, PeptoneComplex nitrogen sources often provide necessary precursors and cofactors.[12]
Precursor Addition L-TryptophanViolacein is derived from tryptophan.[11][17] As this compound is also an indole-related compound, supplementing the medium with tryptophan could boost yield.
QS Induction Formic Acid (e.g., 160 µg/mL)Formic acid has been shown to induce the cviI gene, enhancing the QS system and increasing violacein production.[9][13]
Genetic and Metabolic Engineering

For more significant improvements, genetic modification of the organism is a powerful strategy.

Table 2: Genetic Strategies for Enhancing Secondary Metabolite Yield

StrategyTarget Gene(s)ApproachRationale & Reference
Overexpress QS Regulators cviI, cviRPlace genes under the control of a strong, constitutive promoter.Directly enhances the quorum sensing signal, leading to earlier and higher activation of the biosynthetic operon.[5][7]
Overexpress Biosynthetic Genes This compound biosynthetic gene clusterIntegrate an additional copy of the operon into the genome or express it from a plasmid.Increases the concentration of the enzymes required for the synthesis pathway.
Knockout Competing Pathways Genes for competing secondary metabolites (e.g., vioA for violacein)Use gene editing techniques like CRISPR-Cas9 to create a knockout mutant.Redirects metabolic flux and precursors towards the this compound pathway.
Knockout Negative Regulators vioSInactivate the vioS gene, a known repressor of the violacein operon.A homologous repressor may exist for this compound. Removing it can de-repress production.[6][8][18]

Visualized Pathways and Workflows

Quorum Sensing Regulatory Pathway

G cluster_cell C. violaceum Cell cluster_environment Extracellular Environment CviI CviI (AHL Synthase) CviI->AHL_in Synthesizes CviR_inactive CviR (Inactive) CviR_active CviR-AHL Complex (Active) CviR_inactive->CviR_active DNA DNA Target Site (this compound operon promoter) CviR_active->DNA Activates Aerocavin_genes This compound Biosynthesis Genes DNA->Aerocavin_genes Induces Transcription This compound This compound Aerocavin_genes->this compound Translation & Biosynthesis Aerocavin_out Secreted this compound This compound->Aerocavin_out Export AHL_in->CviR_inactive Binds to AHL_out AHL (Autoinducer) Accumulates AHL_out->AHL_in Diffuses into cell (at high density)

Caption: CviI/R quorum sensing pathway regulating this compound production.

Experimental Workflow for Yield Optimization

G start Start: Low this compound Yield media_opt 1. Media Optimization (Carbon, Nitrogen, Precursors) start->media_opt culture_opt 2. Culture Condition Optimization (pH, Temp, Aeration) media_opt->culture_opt genetic_eng 3. Genetic Engineering (Overexpression, Knockout) culture_opt->genetic_eng fermentation 4. Bioreactor Scale-Up & Fed-Batch Strategy genetic_eng->fermentation extraction 5. Extraction & Quantification fermentation->extraction end Goal: High this compound Yield extraction->end

Caption: Step-by-step experimental workflow for improving this compound yield.

Troubleshooting Logic for Low Yield

G start Low this compound Yield Detected check_growth Is cell density (OD600) high? start->check_growth optimize_growth Optimize basic growth medium and inoculation procedure. check_growth->optimize_growth No check_conditions Are pH, temp, and aeration within optimal range? check_growth->check_conditions Yes optimize_growth->start adjust_conditions Adjust physical parameters using data from Table 1. check_conditions->adjust_conditions No check_precursors Is a key precursor (e.g., Tryptophan) limiting? check_conditions->check_precursors Yes adjust_conditions->start check_qs Analyze cviI/cviR expression via qPCR. induce_qs Add QS inducers (e.g., Formic Acid) or overexpress cviI/R. check_qs->induce_qs Low Expression end Yield Improved check_qs->end High Expression induce_qs->start check_precursors->check_qs Yes add_precursors Supplement medium with L-Tryptophan. check_precursors->add_precursors No add_precursors->start

Caption: A logical flowchart for troubleshooting low this compound yield.

Key Experimental Protocols

Protocol 1: Cultivation of C. violaceum for this compound Production
  • Inoculum Preparation: Aseptically transfer a single colony of an this compound-producing C. violaceum strain into 10 mL of Nutrient Broth (NB) or Luria-Bertani (LB) broth. Incubate at 28-30°C with shaking (180-200 rpm) for 16-18 hours.

  • Production Culture: Inoculate a 250 mL flask containing 50 mL of production medium (e.g., NB supplemented with 0.3 mg/mL L-tryptophan) with 1% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with shaking (180-200 rpm) for 48-72 hours. Monitor cell growth (OD600) and this compound production periodically.

  • Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes to separate the cell biomass from the supernatant. This compound is typically secreted, so the supernatant is the primary source.

Protocol 2: Extraction and Quantification of this compound

Note: This is a general protocol for a secreted small molecule antibiotic and should be optimized.

  • Extraction:

    • Take the cell-free supernatant from Protocol 1.

    • Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent like ethyl acetate.

    • Mix vigorously for 2 minutes and allow the phases to separate.

    • Collect the organic (top) phase, which contains the this compound.

    • Repeat the extraction twice more on the aqueous phase to maximize recovery.

  • Solvent Evaporation: Combine the organic phases and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column. A concentration curve should be prepared using a purified this compound standard. Detection is typically done with a UV detector at a wavelength determined by a UV-Vis scan of the pure compound.

Protocol 3: Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Harvest C. violaceum cells from the production culture at different time points (e.g., mid-log phase, stationary phase). Extract total RNA using a commercial kit (e.g., TRIzol™ reagent) according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

  • qPCR:

    • Set up the quantitative PCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for your target genes (cviI, cviR) and a housekeeping gene (e.g., 16S rRNA) for normalization.

    • Run the reaction in a qPCR instrument.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression under different conditions.

References

Technical Support Center: Aerocavin Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Aerocavin from fermentation broth.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low or No this compound Yield in the Extract

  • Q1: We are observing a very low or negligible yield of this compound after solvent extraction. What are the potential causes and solutions?

    A1: Low this compound yield can stem from several factors, ranging from fermentation conditions to the extraction procedure itself. Here's a systematic approach to troubleshoot this issue:

    • Fermentation Parameters: The production of secondary metabolites like this compound is highly sensitive to the culture conditions.[1][2][3]

      • Media Composition: Ensure the fermentation medium has the optimal balance of carbon and nitrogen sources, as well as essential minerals. The production of secondary metabolites is often triggered by nutrient limitation in the stationary phase of growth.[4]

      • pH and Temperature: Verify that the pH and temperature of the fermentation broth were maintained within the optimal range for Chromobacterium violaceum to produce this compound.[2] Deviations can significantly impact metabolic pathways.

      • Aeration and Agitation: Inadequate oxygen supply can hinder the biosynthesis of secondary metabolites.

    • Extraction Solvent: The choice of solvent is critical for efficient extraction.

      • Solvent-to-Broth Ratio: An insufficient volume of extraction solvent will result in incomplete extraction. A general starting point is a 1:1 (v/v) ratio of solvent to fermentation broth, which can be optimized.

    • Extraction pH: The pH of the fermentation broth at the time of extraction can influence the charge state of this compound, affecting its solubility in the organic solvent.

      • Experiment with adjusting the pH of the broth prior to extraction. For many secondary metabolites, adjusting the pH to be neutral or slightly acidic can improve extraction efficiency.

    • Cell Lysis: this compound might be retained within the microbial cells.

      • Consider cell disruption techniques (e.g., sonication, homogenization) before solvent extraction to release intracellular product.

Issue 2: Degradation of this compound During Extraction or Storage

  • Q2: We suspect that our extracted this compound is degrading. What factors could be causing this, and how can we prevent it?

    A2: The stability of antibiotics can be influenced by temperature, pH, and light exposure.[7][8]

    • Temperature: Perform all extraction and subsequent evaporation steps at low temperatures (e.g., using an ice bath and a rotary evaporator at reduced pressure and moderate temperature) to minimize thermal degradation. For long-term storage, keeping the purified compound at -20°C or -70°C is recommended.[7]

    • pH: Extreme pH values can lead to the hydrolysis of the lactone ring in this compound. It is advisable to work with buffers in the pH range of 5-7 during downstream processing.[9]

    • Light Exposure: Protect the samples from direct light, as some complex organic molecules are photosensitive. Use amber-colored vials or cover glassware with aluminum foil.

Issue 3: Presence of Impurities in the Final Product

  • Q3: Our purified this compound sample shows multiple spots on a TLC plate, indicating the presence of impurities. How can we improve the purity?

    A3: The complexity of fermentation broth often leads to the co-extraction of other metabolites.[1]

    • Chromatographic Techniques: A single extraction step is rarely sufficient for achieving high purity. Further purification using chromatographic methods is necessary.

      • Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. A solvent gradient (e.g., hexane-ethyl acetate) can be used to separate this compound from other compounds based on polarity.

      • Preparative HPLC: For higher purity, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can be employed.

    • Liquid-Liquid Extraction Optimization: Perform a multi-step extraction process. Back-extraction using buffers at different pH values can help remove acidic or basic impurities.

    • Precipitation: It may be possible to selectively precipitate some impurities by changing the solvent composition or temperature.

Data Presentation

Table 1: Solvent Selection for Antibiotic Extraction

SolventPolarity IndexTypical Secondary Metabolites Extracted
n-Hexane0.1Non-polar compounds
Diethyl Ether2.8Broad range of compounds
Chloroform4.1Moderately polar compounds, often effective for antibiotics[6]
Dichloromethane3.1Broad range of compounds
Ethyl Acetate4.4Commonly used for extracting antibiotics and other moderately polar metabolites
n-Butanol4.0More polar compounds, can partition from aqueous solutions

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

  • Harvesting: Centrifuge the fermentation broth (e.g., at 4000 rpm for 20 minutes at 4°C) to separate the supernatant from the cell biomass.[6]

  • pH Adjustment (Optional): Adjust the pH of the supernatant to a desired value (e.g., 6.0-7.0) using dilute HCl or NaOH.

  • Solvent Addition: Transfer the supernatant to a separatory funnel and add an equal volume of the chosen extraction solvent (e.g., ethyl acetate).

  • Extraction: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic phase contains the extracted compounds.

  • Collection: Carefully drain the lower aqueous layer, then collect the upper organic layer.

  • Repeat: Repeat the extraction from the aqueous layer two more times with fresh solvent to maximize recovery.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C for further purification.

Visualizations

experimental_workflow This compound Extraction Workflow fermentation Fermentation of Chromobacterium violaceum centrifugation Centrifugation (Separation of Supernatant and Biomass) fermentation->centrifugation extraction Solvent Extraction (e.g., Ethyl Acetate) centrifugation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Chromatographic Purification concentration->purification analysis Purity Analysis (TLC, HPLC) purification->analysis

Caption: A simplified workflow for the extraction and purification of this compound.

troubleshooting_logic Troubleshooting Low this compound Yield start Low this compound Yield check_fermentation Review Fermentation Parameters (pH, Temp, Media) start->check_fermentation check_extraction Optimize Extraction Solvent and pH start->check_extraction check_lysis Consider Cell Lysis start->check_lysis solution_fermentation Adjust Fermentation Conditions check_fermentation->solution_fermentation solution_extraction Test Different Solvents and pH Levels check_extraction->solution_extraction solution_lysis Perform Cell Disruption Before Extraction check_lysis->solution_lysis

References

Technical Support Center: Overcoming Poor Solubility of Aerocavin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Aerocavin, a novel lactone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an antibiotic isolated from Chromobacterium violaceum with demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] Like many promising drug candidates, poor aqueous solubility can be a significant hurdle in its development, impacting bioavailability, formulation, and in vitro testing accuracy.

Q2: I'm observing inconsistent results in my in vitro assays with this compound. Could this be related to its solubility?

Q3: What are the initial steps to assess the solubility of my this compound sample?

A preliminary solubility assessment can be performed by preparing a stock solution in a suitable organic solvent (e.g., DMSO) and then serially diluting it into your aqueous experimental buffer. Observe the dilutions for any signs of precipitation, either immediately or over time. This is often referred to as a kinetic solubility assay. For a more definitive measure, a thermodynamic solubility assay can be performed, which involves equilibrating the compound in the buffer for an extended period and then quantifying the dissolved concentration.

Q4: What are the common strategies to improve the solubility of a poorly soluble compound like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

  • Use of Surfactants: Micelle-forming surfactants can encapsulate hydrophobic molecules, increasing their apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can improve its dissolution rate and solubility.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in the prepared solution.

  • Inconsistent results in biological assays.

  • Low recovery of the compound when analyzed by HPLC.

Troubleshooting Steps:

  • Initial Solvent Selection: Ensure your initial stock solution of this compound is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) at a high concentration before diluting into aqueous media.

  • Co-solvent System: If direct dilution into aqueous buffer is problematic, consider using a co-solvent system. Systematically test different percentages of co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer.

  • pH Adjustment: As this compound is a lactone, its stability and solubility may be pH-dependent. Investigate the effect of pH on its solubility. Note that lactones can be susceptible to hydrolysis at high pH.

  • Solubility Enhancers: Evaluate the impact of adding solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) to your formulation.

Issue 2: Low Bioavailability in Preclinical Models

Symptoms:

  • Poor in vivo efficacy despite good in vitro activity.

  • Low plasma concentrations of this compound after administration.

Troubleshooting Steps:

  • Formulation Optimization: The formulation used for in vivo studies is critical. The strategies mentioned above (co-solvency, cyclodextrins, etc.) should be explored to develop a suitable formulation for animal dosing.

  • Particle Size Reduction: For oral formulations, reducing the particle size of the solid this compound through techniques like micronization or nano-milling can increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic polymer can significantly improve its dissolution rate and oral absorption.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Concentration

Objective: To determine the minimum concentration of a co-solvent required to maintain this compound in solution at a desired concentration.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 1%, 5%, 10%, 20% ethanol in PBS).

  • Add a small volume of the this compound stock solution to each co-solvent buffer to achieve the final desired concentration (e.g., 10 µM).

  • Vortex each solution briefly.

  • Incubate at room temperature for a set period (e.g., 1 hour).

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Evaluation of Cyclodextrin-Mediated Solubility Enhancement

Objective: To assess the effect of hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of this compound.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of solid this compound to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of dissolved this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound as a function of HP-β-CD concentration to determine the extent of solubility enhancement.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Co-solvent Systems

Co-solventConcentration (%)This compound Solubility (µg/mL)Observations
None0< 1Precipitate observed
Ethanol515Clear solution
Ethanol1050Clear solution
Propylene Glycol525Clear solution
Propylene Glycol1075Clear solution
PEG 400530Clear solution
PEG 4001090Clear solution

Table 2: Hypothetical Effect of HP-β-Cyclodextrin on this compound Solubility

HP-β-CD Conc. (% w/v)This compound Solubility (µg/mL)Fold Increase
00.81.0
112.515.6
228.135.1
585.3106.6
10210.7263.4

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Screening cluster_analysis Analysis cluster_formulation Formulation Development Problem Poor this compound Solubility CoSolvents Co-solvent Screening Problem->CoSolvents pH pH Optimization Problem->pH Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Surfactants Surfactant Screening Problem->Surfactants Analysis Quantitative Analysis (e.g., HPLC) CoSolvents->Analysis pH->Analysis Cyclodextrins->Analysis Surfactants->Analysis Formulation Optimized Formulation Analysis->Formulation

Caption: Experimental workflow for addressing poor this compound solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Target Bacterial Target Protein This compound->Target Inhibition Inhibition Target->Inhibition Pathway_Start Metabolic Pathway Component A Pathway_Mid Metabolic Pathway Component B Pathway_Start->Pathway_Mid Pathway_End Essential Product Synthesis Pathway_Mid->Pathway_End Cell_Death Bacterial Cell Death Pathway_End->Cell_Death Inhibition->Pathway_Mid

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Aerocavin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from the antibiotic aerocavin in biochemical assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about it in my assays?

A1: this compound is a natural antibiotic produced by the bacterium Chromobacterium violaceum.[1] Its chemical structure, which includes a lactone ring and a substituted aromatic system, suggests a potential for nonspecific interactions in biochemical assays. Such compounds can lead to false-positive or false-negative results, wasting valuable time and resources.

Q2: What are the likely mechanisms of this compound interference?

A2: Based on its chemical structure, this compound is predicted to interfere with biochemical assays through two primary mechanisms:

  • Aggregation: Like many other compounds identified as Pan-Assay Interference Compounds (PAINS), this compound may form aggregates in solution. These aggregates can nonspecifically inhibit enzymes by sequestering them or causing partial protein unfolding. This is a common mechanism for promiscuous inhibitors.

  • Redox Cycling: The presence of a quinone-like moiety in this compound's structure suggests it may undergo redox cycling. In the presence of reducing agents often found in assay buffers (e.g., DTT), redox cycling compounds can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). ROS can, in turn, oxidize and inactivate assay components, including enzymes and reagents, leading to a false-positive signal for inhibition. Quinone-containing antibiotics are known to have this potential.[2][3]

Q3: What types of assays are most likely to be affected by this compound?

A3: Assays that are particularly sensitive to the interference mechanisms described above include:

  • Enzyme inhibition assays: Especially those with purified enzymes that are susceptible to denaturation or oxidation.

  • Assays containing reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • High-throughput screening (HTS) assays: Where the high concentration of test compounds can promote aggregation.

  • Assays with sensitive detection methods: Such as fluorescence or luminescence-based readouts, which can be affected by colored or fluorescent compounds or by ROS.

Q4: How can I quickly check if this compound is likely interfering in my assay?

A4: A simple initial step is to visually inspect the assay solution containing this compound. The appearance of turbidity or precipitate is a strong indicator of aggregation. Additionally, if you observe a dose-response curve with an unusually steep Hill slope, this can also suggest compound aggregation. For suspected redox cycling, the interference is often time-dependent and will be more pronounced in the presence of reducing agents.

Troubleshooting Guides

Problem: I am observing potent inhibition of my target enzyme by this compound, but the results are not reproducible or consistent with follow-up studies.

Possible Cause: Promiscuous inhibition due to compound aggregation.

Troubleshooting Steps:

  • Detergent-Based Assay: Perform the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If this compound is an aggregate-based inhibitor, the detergent will disrupt the aggregates, leading to a significant reduction or elimination of the observed inhibition.

  • Enzyme Concentration Titration: Vary the concentration of your target enzyme in the assay. For a true inhibitor, the IC50 value should be independent of the enzyme concentration. However, for an aggregating inhibitor, the IC50 will typically increase linearly with an increase in enzyme concentration.

  • Counter-Screen with a "Nuisance" Enzyme: Test this compound's activity against an unrelated, well-characterized enzyme that is known to be susceptible to aggregators, such as β-lactamase. Inhibition of this counter-screen enzyme suggests a nonspecific mechanism.

Problem: My assay results with this compound show time-dependent inhibition, and the potency is much higher in buffers containing DTT.

Possible Cause: Assay interference due to redox cycling.

Troubleshooting Steps:

  • Catalase Control: Add catalase to your assay buffer. Catalase will degrade any hydrogen peroxide produced by redox cycling, thus reversing the inhibitory effect if it is mediated by H₂O₂.

  • Assay in the Absence of Reducing Agents: If your assay can be performed without strong reducing agents, test this compound's activity under these conditions. A significant loss of potency would point towards redox cycling as the interference mechanism.

  • Direct H₂O₂ Detection Assay: Use a specific assay to directly measure the production of hydrogen peroxide when this compound is incubated with your assay buffer (containing the reducing agent). A positive result confirms that this compound is a redox-cycling compound under your experimental conditions.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed data on the specific half-maximal inhibitory concentrations (IC50) of this compound in a variety of biochemical assays. This is not uncommon for natural products that have not been extensively profiled as enzyme inhibitors. However, based on its potential to act as a promiscuous inhibitor, it is plausible that this compound could exhibit apparent IC50 values in the low micromolar range in multiple, unrelated assays.

To provide some context for its biological activity, the following table includes predicted physicochemical properties which can influence a compound's propensity for assay interference.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Assay Interference
Molecular Weight 315.3 g/mol Within the range of typical small molecules.
cLogP 3.2A higher cLogP can be associated with increased hydrophobicity and a greater tendency to aggregate in aqueous solutions.
Topological Polar Surface Area (TPSA) 78.5 ŲA moderate TPSA.
Solubility LowPoor aqueous solubility is a key driver for compound aggregation.

Note: These values are computationally predicted and have not been experimentally verified in the available literature. Researchers should perform their own experimental validation.

Experimental Protocols

Protocol 1: β-Lactamase Counter-Screen for Aggregation-Based Inhibition

This protocol is adapted from established methods to identify promiscuous aggregating inhibitors.

Materials:

  • β-Lactamase (e.g., from Bacillus cereus)

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.0

  • Triton X-100

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.1% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both assay buffers. Include a DMSO-only control.

  • Add a constant amount of β-lactamase to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding nitrocefin to each well.

  • Monitor the change in absorbance at 486 nm over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition versus this compound concentration for both conditions (with and without Triton X-100) to determine the IC50 values.

Interpretation: A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Protocol 2: H₂O₂ Detection Assay for Redox Cycling

This protocol is based on the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate in the presence of H₂O₂.

Materials:

  • Horseradish peroxidase (HRP)

  • Phenol Red

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing the same concentration of reducing agent (e.g., DTT) as your primary assay.

  • Catalase

  • Hydrogen peroxide (H₂O₂) standard solution

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a detection reagent containing HRP and Phenol Red in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control and a positive control (a known redox cycler).

  • To a separate set of wells containing this compound, add catalase.

  • Add the HRP/Phenol Red detection reagent to all wells.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 610 nm.

  • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced by this compound.

Interpretation: A dose-dependent increase in absorbance that is sensitive to catalase confirms that this compound is producing H₂O₂ through redox cycling in your assay buffer.

Visualizations

Below are diagrams illustrating the key concepts of this compound interference.

Aggregation_Interference This compound This compound Monomers Aggregates This compound Aggregates This compound->Aggregates Self-assembles Aggregates->this compound Disrupted by InactiveEnzyme Inactive Enzyme (Sequestered/Unfolded) Aggregates->InactiveEnzyme Traps & denatures Enzyme Active Enzyme Detergent Detergent (e.g., Triton X-100) Detergent->Aggregates Redox_Cycling_Interference cluster_redox Redox Cycle cluster_ros ROS Generation cluster_inactivation Assay Component Inactivation Aerocavin_ox This compound (Oxidized) Aerocavin_red This compound Radical Aerocavin_ox->Aerocavin_red Reduction (e.g., by DTT) Aerocavin_red->Aerocavin_ox Oxidation O2 O₂ Aerocavin_red->O2 O2_radical O₂⁻ (Superoxide) O2->O2_radical H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 Active_Component Active Enzyme/ Reagent H2O2->Active_Component Inactive_Component Inactive Enzyme/ Reagent Active_Component->Inactive_Component Oxidation Catalase Catalase Catalase->H2O2 Degrades Troubleshooting_Workflow Start Suspected this compound Interference Check_Aggregation Test for Aggregation (Detergent, Enzyme Titration) Start->Check_Aggregation Check_Redox Test for Redox Cycling (Catalase, No DTT, H₂O₂ Assay) Start->Check_Redox Is_Aggregation Inhibition sensitive to detergent/enzyme conc.? Check_Aggregation->Is_Aggregation Is_Redox Inhibition sensitive to catalase/DTT? Check_Redox->Is_Redox Conclusion_Agg Interference likely due to Aggregation Is_Aggregation->Conclusion_Agg Yes No_Interference No evidence of common interference mechanisms Is_Aggregation->No_Interference No Conclusion_Redox Interference likely due to Redox Cycling Is_Redox->Conclusion_Redox Yes Conclusion_Other Interference may be due to another mechanism or a true positive result Is_Redox->Conclusion_Other No

References

Validation & Comparative

A Comparative Analysis of Aerocavin and Other Lactone Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Aerocavin and other prominent lactone antibiotics. This document provides a structured overview of their performance, supported by available data, and details the experimental methodologies for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding.

Introduction to this compound and Lactone Antibiotics

This compound is a lactone antibiotic produced by the bacterium Chromobacterium violaceum.[1] It has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Lactone antibiotics are a broad class of antimicrobial compounds characterized by the presence of a lactone ring in their chemical structure. This diverse group includes well-established classes such as β-lactams and macrolides, which are cornerstones of modern medicine.

This guide will compare this compound with representative β-lactam and macrolide antibiotics, focusing on their antimicrobial spectrum and mechanism of action. Due to the limited publicly available data on this compound's specific minimum inhibitory concentrations (MICs), this guide presents a framework for comparison and will be updated as more data becomes available.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative β-lactam and macrolide antibiotics against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC of Amoxicillin (a β-Lactam Antibiotic) against Staphylococcus aureus

StrainMIC (µg/mL)Reference
S. aureus ATCC65380.20 - 0.25[2]
Clinical Isolates0.25 - 128[3]

Table 2: MIC of Macrolide Antibiotics against Various Pathogens

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference
ErythromycinStreptococcus pyogenes0.004 - 256[4]
ErythromycinStaphylococcus aureus0.023 - 1024[4]
AzithromycinHaemophilus influenzae0.06 - 1[5][6]

Table 3: MIC of Ciprofloxacin (a Fluoroquinolone) against Escherichia coli (for comparison)

SusceptibilityMIC (µg/mL)Reference
Susceptible≤1[7]
Intermediate2[7]
Resistant≥4[7]

Note: Data for this compound is not yet available in a comparable format.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following are standardized protocols for broth microdilution and disk diffusion susceptibility testing.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Protocol:

  • Prepare Antibiotic Dilutions: A stock solution of the antibiotic is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Prepare Bacterial Inoculum: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate that has been uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of inhibition around the disk is measured. The size of the zone is inversely proportional to the MIC.

Protocol:

  • Prepare Inoculum: A bacterial inoculum is prepared and adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculate Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Apply Antibiotic Disks: Paper disks containing the specified concentration of the antibiotic are placed on the agar surface using sterile forceps.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: The diameters of the zones of complete inhibition are measured to the nearest millimeter. These zone diameters are then interpreted as susceptible, intermediate, or resistant according to standardized charts.

Mandatory Visualization

Mechanism of Action of β-Lactam Antibiotics

β-Lactam antibiotics, such as penicillin and amoxicillin, act by inhibiting the synthesis of the bacterial cell wall.[8] They specifically target penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[9] The binding of the β-lactam ring to the active site of PBPs inactivates these enzymes, leading to a weakened cell wall and ultimately cell lysis.[8][10]

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binds to and inhibits peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes cell_lysis Cell Lysis pbp->cell_lysis Inhibition leads to cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall Builds

Caption: Mechanism of action of β-lactam antibiotics.

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, such as erythromycin and azithromycin, inhibit bacterial protein synthesis.[11] They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component within the nascent peptide exit tunnel.[12] This binding blocks the elongation of the polypeptide chain, thereby halting protein production and leading to a bacteriostatic effect.[11][13]

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) macrolide Macrolide Antibiotic ribosome_50s 50S Subunit macrolide->ribosome_50s Binds to protein_synthesis Protein Synthesis (Elongation) ribosome_50s->protein_synthesis Inhibits bacterial_protein Functional Bacterial Protein protein_synthesis->bacterial_protein Prevents formation of

Caption: Mechanism of action of macrolide antibiotics.

Hypothetical Mechanism of Action of this compound via Quorum Sensing Inhibition

This compound is produced by Chromobacterium violaceum, a bacterium well-known for its use of quorum sensing to regulate gene expression, including the production of the pigment violacein.[14][15] The core of this system is the CviI/CviR pathway, where CviI synthesizes N-acyl homoserine lactone (AHL) signaling molecules.[16] At a high cell density, AHLs accumulate and bind to the transcriptional regulator CviR, which then activates the expression of target genes.[14] It is hypothesized that this compound may interfere with this quorum-sensing system, thereby disrupting bacterial communication and virulence.

Quorum_Sensing_Inhibition cluster_qs Quorum Sensing in C. violaceum cviI CviI Synthase AHL N-acyl homoserine lactone (AHL) cviI->AHL Synthesizes cviR CviR Receptor AHL->cviR Binds to gene_expression Virulence Gene Expression cviR->gene_expression Activates This compound This compound (Hypothesized) This compound->cviI Potentially inhibits synthesis This compound->cviR Potentially inhibits binding

Caption: Hypothetical inhibition of quorum sensing by this compound.

References

The Leap from Lab Bench to Living System: Validating Violacein's In Vitro Promise with In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

While the antibiotic Aerocavin, originally isolated from Chromobacterium violaceum, remains an enigma with scant data since its discovery in 1988, a fellow product of the same bacterium, the vibrant purple pigment Violacein, has stepped into the scientific spotlight.[1][2] This guide provides a comprehensive comparison of Violacein's performance in laboratory assays (in vitro) and its subsequent validation in animal models (in vivo), offering researchers, scientists, and drug development professionals a clear perspective on its potential as a therapeutic agent. The journey of Violacein from a petri dish to preclinical studies serves as a compelling case study for the translation of initial findings into tangible therapeutic potential.

From Cellular Assays to Animal Studies: A Comparative Overview

Violacein has demonstrated a range of biological activities in vitro, including anticancer, antibacterial, and antiparasitic effects.[3][4] The critical question for drug development is whether these promising initial results hold true in a complex, whole-organism environment. The following sections compare the in vitro and in vivo data for Violacein's most studied applications.

Anticancer Activity

In vitro studies have consistently shown Violacein's ability to induce apoptosis (programmed cell death) in various cancer cell lines.[4] For instance, it has shown cytotoxic effects against head and neck carcinoma, leukemia, and colorectal cancer cells.[4][5] The transition to in vivo models has largely substantiated these findings. In mouse models of Ehrlich ascites tumors and transplanted salivary gland cancer, administration of Violacein led to a significant increase in survival rates and a reduction in tumor growth, respectively.[4][5]

Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Violacein

Parameter In Vitro Results In Vivo Models Key Findings
Cell Lines/Model HL60 (Leukemia), Head and Neck Cancer Cell Lines, Colorectal Cancer Cell Lines (Caco-2, HT-29)[4][5]Ehrlich Ascites Tumor (EAT) mouse model, Transplanted Salivary Gland Cancer (SALTO) in BALB/c mice[4][5]Violacein's cytotoxic and apoptotic effects observed in cell cultures translate to tumor growth inhibition and increased survival in animal models.
Concentration/Dosage IC50 = 700 nM in HL60 cells[4]0.1 µg/kg daily intraperitoneal injections in EAT model[4]Effective at low concentrations/dosages in both settings.
Mechanism of Action Induction of apoptosis, PARP-1 cleavage, increased Bax/Bcl-2 ratio, inhibition of ERK1/ERK2 phosphorylation, induction of autophagy.[5]Reduced tumor growth and prolonged median survival.[5]The cellular mechanisms observed in vitro are consistent with the macroscopic outcomes in vivo.
Antimicrobial and Antiparasitic Activity

Violacein's antimicrobial properties have been documented against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive bacteria, notably Staphylococcus aureus.[4] Furthermore, it has shown potent activity against the malaria parasite Plasmodium falciparum in culture, including chloroquine-resistant strains.[3] These findings have been successfully replicated in vivo. In a mouse model of malaria (Plasmodium chabaudi chabaudi), Violacein treatment significantly inhibited parasitemia and protected the mice from a lethal challenge.[3]

Table 2: Comparison of In Vitro and In Vivo Antimicrobial/Antiparasitic Activity of Violacein

Parameter In Vitro Results In Vivo Models Key Findings
Organism Staphylococcus aureus[4], Plasmodium falciparum (chloroquine-sensitive and -resistant strains)[3]Plasmodium chabaudi chabaudi-infected C57BL/6 mice[3]The potent activity against pathogens in culture is mirrored by a reduction in infection severity in a living host.
Concentration/Dosage IC50 ≈ 0.63-0.85 µM for P. falciparum strains[3]0.75 to 7.5 mg/kg/day inhibited peak parasitemia in a dose-dependent manner.[3]Demonstrates a clear dose-response relationship in both experimental systems.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Violacein (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).

  • Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. Violacein (or vehicle) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Endpoint: The study continues until a defined endpoint, such as a specific time point or when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume/weight in the treated group to the control group.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Signaling_Pathway Violacein's Proposed Anticancer Signaling Pathway Violacein Violacein ERK1_ERK2 ERK1/ERK2 Phosphorylation Violacein->ERK1_ERK2 inhibits Autophagy Autophagy Violacein->Autophagy induces Bax_Bcl2 Bax/Bcl-2 Ratio Violacein->Bax_Bcl2 increases PARP1 PARP-1 Cleavage Violacein->PARP1 Cell_Growth Cancer Cell Growth ERK1_ERK2->Cell_Growth promotes Apoptosis Apoptosis Apoptosis->Cell_Growth inhibits Autophagy->Cell_Growth inhibits Bax_Bcl2->Apoptosis PARP1->Apoptosis marker of

Caption: Proposed signaling pathway of Violacein in cancer cells.

Experimental_Workflow Workflow: From In Vitro to In Vivo Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Isolate/Synthesize Violacein cell_culture Culture Cancer Cells / Pathogens invitro_start->cell_culture treatment_invitro Treat with Violacein (Dose-Response) cell_culture->treatment_invitro assay Perform Cytotoxicity/Antimicrobial Assays (e.g., MTT, MIC) treatment_invitro->assay data_analysis_invitro Analyze Data (IC50/MIC) assay->data_analysis_invitro animal_model Establish Animal Model (e.g., Tumor Xenograft) data_analysis_invitro->animal_model Promising Results Lead to In Vivo Testing treatment_invivo Administer Violacein (Dose & Schedule) animal_model->treatment_invivo monitoring Monitor Tumor Growth / Infection Progression treatment_invivo->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Survival) monitoring->endpoint data_analysis_invivo Analyze Data (Efficacy & Toxicity) endpoint->data_analysis_invivo conclusion Conclusion on Therapeutic Potential data_analysis_invivo->conclusion Confirm or Refute In Vitro Findings

Caption: Experimental workflow for validating in vitro results in vivo.

References

Aerocavin's Performance Against Multidrug-Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The continuous search for novel antimicrobial agents is paramount to address the dwindling efficacy of existing antibiotic arsenals. Aerocavin, an antibiotic produced by the bacterium Chromobacterium violaceum, has been identified as having in vitro activity against both Gram-positive and Gram-negative bacteria.[1] However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of quantitative data on this compound's performance specifically against clinically relevant multidrug-resistant strains.

This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current data gap concerning this compound's efficacy against MDR pathogens. Secondly, and crucially, it provides a comparative analysis of the in vitro activity of several key antibiotics against a panel of high-priority MDR bacteria. This compilation of experimental data, presented in a standardized format, is intended to serve as a valuable resource for researchers and drug development professionals in the field of antimicrobial resistance.

Comparative Analysis of Antibiotic Performance Against Multidrug-Resistant Strains

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antibiotics against key multidrug-resistant pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium and is a critical measure of an antibiotic's potency.[2]

Table 1: Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Vancomycin0.5 - 1.51 - 20.25 - 2
Linezolid1 - 42 - 40.25 - 4
Daptomycin0.0760.1250.06 - 1
Tedizolid0.380.50.13 - 0.75

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[2][3][4][5]

Table 2: Performance Against Vancomycin-Resistant Enterococci (VRE)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Linezolid22 - 4-
Daptomycin--1 - 4

Data for VRE is more variable depending on the species (E. faecalis vs. E. faecium) and the specific resistance mechanism.[6][7]

Table 3: Performance Against Multidrug-Resistant Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Meropenem--16 - 512
Ceftazidime-avibactam---
Colistin12-

P. aeruginosa often exhibits high levels of intrinsic and acquired resistance, making treatment challenging.[8][9][10][11]

Table 4: Performance Against Multidrug-Resistant Klebsiella pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Meropenem---
Ceftazidime-avibactam464-
Colistin12-

Carbapenem-resistant K. pneumoniae (CRKP) is a critical threat, with limited treatment options.[12][13][14][15][16]

Table 5: Performance Against Multidrug-Resistant Acinetobacter baumannii

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Meropenem---
Colistin12-

A. baumannii is notorious for its extensive drug resistance, often necessitating last-resort antibiotics like colistin.[17][18][19][20][21]

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methods. The following are outlines of key experimental protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[22][23]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This suspension is then further diluted.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).[20]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antibiotic Stock D Serial Dilution A->D B Bacterial Culture E Inoculum Standardization B->E C Growth Medium C->D F Inoculation D->F E->F G Incubation F->G H Visual Inspection for Growth G->H I MIC Determination H->I

Workflow for MIC Determination by Broth Microdilution.
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[24][25][26][27][28]

  • Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Exposure: The antibiotic is added to the bacterial suspension at a specific concentration (often a multiple of the MIC).

  • Sampling: Aliquots are removed from the suspension at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count colony-forming units (CFU).

  • Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics.

Mechanisms of Bacterial Resistance

Bacteria have evolved a variety of mechanisms to resist the effects of antibiotics. Understanding these mechanisms is crucial for the development of new drugs that can overcome resistance.

ResistanceMechanisms cluster_cell Bacterial Cell Efflux Efflux Pump Antibiotic_out Antibiotic Efflux->Antibiotic_out expulsion Target Altered Target Enzyme Inactivating Enzyme Inactive_Antibiotic Inactive Antibiotic Enzyme->Inactive_Antibiotic inactivation Porin Reduced Permeability (Porin Channel) Porin->Target Antibiotic_in Antibiotic Antibiotic_in->Efflux binding Antibiotic_in->Target binding Antibiotic_in->Enzyme binding Antibiotic_in->Porin entry

Common Mechanisms of Bacterial Antibiotic Resistance.

The primary mechanisms of resistance include:

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell.[29][30][31]

  • Target Modification: Alterations in the bacterial target of the antibiotic, such as ribosomes or enzymes, can prevent the drug from binding effectively.[29][32][33]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it ineffective. A prime example is the production of β-lactamases that inactivate penicillin and related antibiotics.[30][31][33]

  • Reduced Permeability: Changes in the bacterial cell wall, such as modifications to porin channels in Gram-negative bacteria, can restrict the entry of antibiotics into the cell.[29][31]

The Promise of Natural Products from Chromobacterium violaceum

While specific data on this compound is scarce, its source, Chromobacterium violaceum, is known to produce a variety of bioactive compounds. This bacterium is a Gram-negative, facultative anaerobe found in soil and water in tropical and subtropical regions.[1] Besides this compound, it produces other antimicrobial substances, including violacein, which has demonstrated antibacterial activity against MRSA by disrupting the cell membrane. The study of natural products from diverse microorganisms like C. violaceum remains a promising avenue for the discovery of new antibiotics with novel mechanisms of action that could be effective against multidrug-resistant pathogens.

Conclusion

The fight against antimicrobial resistance requires a multi-pronged approach, including the discovery and development of new antibiotics. While this compound's potential against multidrug-resistant strains remains to be fully elucidated due to a lack of available data, the comparative data on existing antibiotics provided in this guide offers a valuable baseline for researchers. Continued investigation into novel compounds from natural sources, coupled with a deeper understanding of resistance mechanisms, will be critical in addressing the growing threat of MDR infections.

References

"benchmarking Aerocavin's safety profile against similar compounds"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aerocavin, an antibiotic produced by the bacterium Chromobacterium violaceum, presents a promising avenue for new anti-infective therapies. However, a thorough understanding of its safety profile is paramount before it can be considered for further development. This guide provides a comparative analysis of the available safety data for this compound and structurally or functionally similar compounds, including other antibiotics derived from C. violaceum and macrolide antibiotics. Due to the limited publicly available safety data for this compound, this comparison focuses on related compounds to provide a benchmark for its potential toxicological profile.

Executive Summary

This guide benchmarks the safety of this compound against three comparator groups: other antibiotics from Chromobacterium violaceum (violacein and aztreonam), and the macrolide class of antibiotics. The analysis covers three key safety endpoints: hepatotoxicity, cardiotoxicity, and genotoxicity. While no specific safety data for this compound is publicly available, this comparison of related compounds offers valuable insights into its potential safety profile.

Comparative Safety Analysis

Hepatotoxicity

Drug-induced liver injury (DILI) is a significant concern in drug development. The following table summarizes the available hepatotoxicity data for the comparator compounds.

Compound/ClassAssayEndpointResultCitation
Aztreonam Clinical TrialsIncidence of >3x ULN ALT/AST2-3%[1]
Clinical TrialIncidence of any DILI5.8%[2][3]
Clinical TrialIncidence of moderate/severe DILI1.6%[2][3]
Macrolide Antibiotics In Vitro (Hepatocytes)Mitochondrial ETC InhibitionVaries by compound[4]
In Vitro (Hepatocytes)Oxidative StressVaries by compound[4]
Clinical DataClinically Apparent Liver InjuryRare, typically cholestatic hepatitis

Aztreonam , a monobactam antibiotic also produced by C. violaceum, exhibits a relatively low incidence of hepatotoxicity. Clinical trial data indicates that while mild, asymptomatic elevations in liver enzymes can occur in 10-38% of patients receiving high doses, clinically significant liver injury is rare.[5] One study reported an overall DILI rate of 5.8%, with moderate to severe DILI occurring in 1.6% of patients.[2][3]

Macrolide antibiotics are associated with a low risk of hepatotoxicity, which is often characterized by cholestatic hepatitis. In vitro studies suggest that the mechanisms of macrolide-induced liver injury can involve mitochondrial dysfunction and oxidative stress.[4]

Cardiotoxicity

Cardiotoxicity, particularly the prolongation of the QT interval, is a critical safety concern that can lead to life-threatening arrhythmias.

Compound/ClassAssayEndpointResultCitation
Clarithromycin Population StudyRisk of Cardiac Death vs. Penicillin V76% higher risk[6]
Population StudyAbsolute Risk Difference for Cardiac Death37 per 1 million courses[7]
In Vitro hERG AssayIC5045.7 µM[8][9]
Erythromycin In Vitro hERG AssayIC5038.9 µM[8][9]
In Vitro hERG AssayIC50 (Physiological Temp)150 µM[10]
Azithromycin Clinical StudyQTc ProlongationCan occur, risk is dose and concentration-dependent[11]
FDA WarningRiskPotential for fatal heart rhythms[12]

The macrolide antibiotics , particularly clarithromycin and erythromycin, are known to carry a risk of cardiotoxicity. Studies have shown that clarithromycin use is associated with a significantly increased risk of cardiac death compared to penicillin V.[6][7] Both erythromycin and clarithromycin have been shown to inhibit the hERG potassium channel, a key mechanism underlying drug-induced QT prolongation, with IC50 values in the micromolar range.[8][9] Azithromycin also carries a risk of QT prolongation, which has led to an FDA warning regarding the potential for fatal heart rhythms.[11][12]

No specific cardiotoxicity data is available for aztreonam, though clinical trial data generally suggests a good safety profile with a low incidence of adverse cardiovascular events.[1]

Genotoxicity

Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material.

Compound/ClassAssayCell LineResultCitation
Violacein Comet AssayHEp-2, MA104No significant DNA damage[13][14]
Comet AssayFRhK-4, VEROPositive for DNA damage[13][14]
Micronucleus TestVEROPositive for micronuclei formation[13][14]
Cytotoxicity (MTT Assay)V79 FibroblastsIC50: 5-12 µM[15]
Cytotoxicity (MTT Assay)HL60 (Leukemia)IC50: 700 nM[16]
Cytotoxicity (MTT Assay)HeLa (Cervical Cancer)IC50: 26 µg/mL[17]
Cytotoxicity (MTT Assay)A549 (Lung Cancer)IC50: 31 µg/mL[17]

Violacein , a pigment also produced by C. violaceum, has been investigated for its genotoxic potential. In vitro studies using the Comet and micronucleus assays have shown that violacein can induce DNA damage and micronuclei formation in certain cell lines (FRhK-4 and VERO) but not in others (HEp-2 and MA104).[13][14] Violacein has also demonstrated cytotoxicity against various cancer and non-cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[15][16][17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Hepatotoxicity Assay
  • Objective: To assess the potential of a compound to cause liver cell injury.

  • Methodology:

    • Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured under standard conditions.

    • Compound Exposure: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

    • Endpoint Measurement:

      • Cytotoxicity: Cell viability is assessed using assays such as MTT, neutral red uptake, or LDH leakage.

      • Mitochondrial Function: Mitochondrial respiration and membrane potential are measured to assess mitochondrial dysfunction.

      • Oxidative Stress: The production of reactive oxygen species (ROS) is quantified using fluorescent probes.

  • Data Analysis: IC50 values for cytotoxicity and other endpoints are calculated to determine the compound's potency in inducing liver cell damage.

In Vitro hERG Assay
  • Objective: To evaluate the potential of a compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Methodology:

    • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

    • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.

    • Compound Application: The cells are exposed to increasing concentrations of the test compound.

    • Current Measurement: The effect of the compound on the hERG current amplitude and kinetics is recorded.

  • Data Analysis: The concentration-response curve for hERG channel inhibition is generated, and the IC50 value is determined.

In Vitro Micronucleus Assay
  • Objective: To detect the genotoxic potential of a compound by assessing the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Methodology:

    • Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, V79) are cultured.

    • Compound Exposure: Cells are treated with the test compound at various concentrations, with and without metabolic activation (S9 fraction).

    • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which makes it easier to score micronuclei.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, acridine orange).

    • Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.

  • Data Analysis: The percentage of cells with micronuclei is calculated for each concentration and compared to the negative control to determine if the compound induces a statistically significant increase in micronucleus formation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug toxicity and the experimental procedures used to assess it can aid in understanding the underlying mechanisms.

Hepatotoxicity_Signaling_Pathway Antibiotic Antibiotic Hepatocyte Hepatocyte Antibiotic->Hepatocyte Mitochondrial Dysfunction Mitochondrial Dysfunction Hepatocyte->Mitochondrial Dysfunction Inhibition of ETC Inflammatory Cytokines Inflammatory Cytokines Hepatocyte->Inflammatory Cytokines LPS Synergy Oxidative Stress (ROS) Oxidative Stress (ROS) Mitochondrial Dysfunction->Oxidative Stress (ROS) Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) Oxidative Stress (ROS)->Cell Death (Apoptosis/Necrosis) Inflammatory Cytokines->Cell Death (Apoptosis/Necrosis)

Caption: Putative signaling pathway for antibiotic-induced hepatotoxicity.

Cardiotoxicity_hERG_Assay_Workflow cluster_workflow hERG Assay Workflow HEK293-hERG Cells HEK293-hERG Cells Patch Clamp Setup Patch Clamp Setup HEK293-hERG Cells->Patch Clamp Setup Baseline hERG Current Baseline hERG Current Patch Clamp Setup->Baseline hERG Current Compound Application Compound Application Baseline hERG Current->Compound Application Post-Compound Current Post-Compound Current Compound Application->Post-Compound Current Data Analysis (IC50) Data Analysis (IC50) Post-Compound Current->Data Analysis (IC50)

Caption: Experimental workflow for the in vitro hERG cardiotoxicity assay.

Genotoxicity_Micronucleus_Assay_Workflow cluster_workflow Micronucleus Assay Workflow Cell Culture Cell Culture Compound Exposure (+/- S9) Compound Exposure (+/- S9) Cell Culture->Compound Exposure (+/- S9) Cytochalasin B Cytochalasin B Compound Exposure (+/- S9)->Cytochalasin B Cell Harvest & Staining Cell Harvest & Staining Cytochalasin B->Cell Harvest & Staining Microscopic Analysis Microscopic Analysis Cell Harvest & Staining->Microscopic Analysis Micronuclei Frequency Micronuclei Frequency Microscopic Analysis->Micronuclei Frequency

Caption: Experimental workflow for the in vitro micronucleus genotoxicity assay.

Conclusion

The comprehensive assessment of a new chemical entity's safety profile is a cornerstone of modern drug development. While direct toxicological data for this compound remains elusive in the public domain, this comparative analysis provides a valuable framework for estimating its potential for hepatotoxicity, cardiotoxicity, and genotoxicity. The safety profiles of aztreonam, violacein, and macrolide antibiotics suggest that careful evaluation of these specific endpoints is warranted for this compound. The experimental protocols and pathway diagrams included in this guide offer a practical resource for researchers and drug development professionals to design and interpret future non-clinical safety studies of this compound and other novel antibiotics. Further investigation is crucial to definitively establish the safety profile of this compound and determine its viability as a future therapeutic agent.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Aerocavin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In our commitment to fostering a culture of safety and environmental responsibility within the scientific community, this document provides essential guidance on the proper disposal procedures for the novel antibiotic, Aerocavin. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing the environmental impact of this biologically active compound.

This compound, a lactone antibiotic produced by Chromobacterium violaceum, exhibits in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Due to its biological activity, improper disposal can contribute to the development of antibiotic-resistant bacteria and pose a threat to aquatic ecosystems.[2][3][4] As a novel compound, a comprehensive Safety Data Sheet (SDS) is not yet widely available. Therefore, this compound must be treated as a hazardous chemical with unknown specific toxicity and environmental hazards. The following procedures are based on best practices for the disposal of research-grade antibiotics and related chemical classes.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.

This compound Waste Streams and Disposal Procedures

This compound waste should be segregated into different streams based on its form and concentration. Under no circumstances should this compound waste be disposed of down the sink or in regular trash without deactivation.

Waste StreamDescriptionRecommended Disposal Procedure
High-Concentration Waste Pure this compound powder, concentrated stock solutions.1. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. 2. The container should be made of a compatible material (e.g., glass or polyethylene). 3. Label as "Hazardous Waste: this compound (Antibiotic)" and include the concentration and date. 4. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Low-Concentration Liquid Waste Dilute solutions of this compound, used culture media containing this compound.Deactivation is required before disposal. 1. Alkaline Hydrolysis: Lactones can be hydrolyzed and inactivated by heating in a basic solution.[6][7] Add 1M Sodium Hydroxide (NaOH) to the waste to achieve a final concentration of 0.1M NaOH. Heat the solution to 50-60°C for at least one hour with stirring. 2. After cooling, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1M Hydrochloric Acid). 3. The neutralized, deactivated solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institutional EHS for approval of this method.
Contaminated Solid Waste Contaminated labware (pipette tips, microfuge tubes), gloves, bench paper.1. Collect in a designated, leak-proof hazardous waste container lined with a biohazard bag. 2. Label as "Hazardous Waste: this compound Contaminated Solids". 3. Arrange for disposal through your institution's EHS, likely via incineration.

Experimental Protocol: Alkaline Hydrolysis of Low-Concentration this compound Waste

This protocol details the methodology for the deactivation of dilute this compound solutions.

Materials:

  • Low-concentration this compound waste

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Heat-resistant container

  • Stir plate and stir bar

  • Water bath or heating mantle

Procedure:

  • Preparation: Carefully measure the volume of the this compound waste to be treated. Perform all steps in a chemical fume hood.

  • Alkalinization: For every 1 liter of waste, add 100 mL of 1M NaOH to achieve a final concentration of 0.1M NaOH.

  • Heating and Hydrolysis: Gently stir the mixture and heat to 50-60°C. Maintain this temperature for a minimum of one hour to ensure complete hydrolysis of the lactone ring.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly add 1M HCl while continuously monitoring the pH. Add the acid dropwise as the pH approaches 7.0 to avoid over-acidification. The target pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the deactivated solution can be disposed of according to institutional and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Aerocavin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type high_conc High-Concentration Waste (Pure compound, stock solutions) waste_type->high_conc Concentrated low_conc Low-Concentration Liquid Waste (Dilute solutions, used media) waste_type->low_conc Dilute Liquid solid_waste Contaminated Solid Waste (Gloves, labware) waste_type->solid_waste Solid collect_high Collect in Labeled Hazardous Waste Container high_conc->collect_high deactivate Deactivate via Alkaline Hydrolysis low_conc->deactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid ehs_pickup_high Arrange for EHS Pickup (Incineration) collect_high->ehs_pickup_high end Disposal Complete ehs_pickup_high->end neutralize Neutralize Solution (pH 6.0-8.0) deactivate->neutralize drain_disposal Dispose Down Drain (with copious water) neutralize->drain_disposal drain_disposal->end ehs_pickup_solid Arrange for EHS Pickup (Incineration) collect_solid->ehs_pickup_solid ehs_pickup_solid->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.